Trk-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20FN5O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(8S,18R)-12-fluoro-8,18-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C20H20FN5O3/c1-11-10-28-17-9-26-18-15(7-23-26)20(27)22-6-12(2)29-16-5-14(21)4-3-13(16)8-25(11)19(17)24-18/h3-5,7,9,11-12H,6,8,10H2,1-2H3,(H,22,27)/t11-,12+/m1/s1 |
InChI Key |
RZRSOLZCLWVUTL-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC[C@H](N4CC5=C(O1)C=C(C=C5)F)C |
Canonical SMILES |
CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OCC(N4CC5=C(O1)C=C(C=C5)F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Trk-IN-10 in Receptor Tyrosine Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor tyrosine kinases (RTKs) of the Tropomyosin receptor kinase (Trk) family are critical regulators of neuronal development and function. However, aberrant Trk signaling, often driven by gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted therapies aimed at inhibiting Trk kinase activity. This technical guide provides an in-depth overview of the role of Trk-IN-10, a potent Trk inhibitor, in the context of RTK inhibition. We will delve into the molecular mechanisms of Trk signaling, the inhibitory profile of this compound, and the experimental methodologies used to characterize such inhibitors. While comprehensive in vivo and cellular data for this compound are not extensively available in the public domain, this guide will utilize the available information and supplement it with established, detailed protocols for the evaluation of RTK inhibitors.
Introduction to Tropomyosin Receptor Kinases (Trks)
The Trk family consists of three transmembrane receptor tyrosine kinases: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are essential for the development and function of the nervous system.[2][3] Ligand binding by neurotrophins—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC—induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[2][3] This activation triggers downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4]
In cancer, chromosomal rearrangements can lead to the fusion of the 3' end of an NTRK gene with the 5' end of a partner gene.[3] The resulting chimeric proteins contain a constitutively active Trk kinase domain, leading to uncontrolled cell growth and proliferation, independent of neurotrophin stimulation.[1] These NTRK fusions are found in a wide array of solid tumors, making Trk proteins attractive targets for cancer therapy.[5]
This compound: A Potent TRK Inhibitor
This compound (also known as Compound 14j) is a small molecule inhibitor of Trk kinases.[2][6][7] It demonstrates high potency against TrkA and a common resistance mutant, TrkA G595R.[2][6][7]
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₀FN₅O₃ |
| Molecular Weight | 397.40 g/mol |
| CAS Number | 2700265-61-6 |
In Vitro Inhibitory Activity
The inhibitory potential of this compound has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target | IC50 (nM) | Reference |
| TrkA | 0.86 | [2][6][7] |
| TrkA G595R | 6.92 | [2][6][7] |
| ALK | 350 | [2][6][7] |
The data indicates that this compound is a highly potent inhibitor of wild-type TrkA and retains significant activity against the G595R mutant, a common mechanism of acquired resistance to first-generation Trk inhibitors. Furthermore, its lower potency against ALK suggests a degree of selectivity for the Trk family.[2][6][7] A comprehensive kinase selectivity profile (kinome scan) would be necessary to fully elucidate its off-target effects.
Signaling Pathways and Mechanism of Inhibition
This compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.
Overview of TRK Signaling Pathways
Upon activation, Trk receptors initiate a cascade of intracellular signaling events that are crucial for cellular function. The inhibition of these pathways is the primary goal of Trk-targeted therapies.
Experimental Protocols for Inhibitor Characterization
The following sections detail standardized protocols for the key experiments required to characterize a novel RTK inhibitor like this compound.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Objective: To determine the IC50 value of this compound against Trk kinases.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of Trk enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Cellular Viability Assay
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines harboring NTRK fusions.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line with a known NTRK fusion (e.g., KM12)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value.
Western Blot Analysis of Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of Trk receptors and their downstream effectors.
Objective: To confirm that this compound inhibits the phosphorylation of Trk and downstream proteins like AKT and ERK in a cellular context.
Materials:
-
NTRK fusion-positive cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-Trk (pan-Tyr), total Trk, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins relative to the total protein levels and the loading control.
Conclusion and Future Directions
This compound is a potent inhibitor of TrkA, including the clinically relevant G595R resistance mutant, with a favorable selectivity profile against ALK. The available data positions it as a promising candidate for further preclinical and clinical development for the treatment of NTRK fusion-positive cancers.
To fully realize the potential of this compound, further studies are warranted. A comprehensive kinome-wide selectivity profiling would provide a clearer picture of its off-target effects and potential for toxicity. In-depth cellular studies are needed to evaluate its impact on apoptosis, cell cycle progression, and other cancer-related phenotypes in a panel of NTRK fusion-positive cell lines. Ultimately, in vivo studies in xenograft or patient-derived xenograft (PDX) models will be crucial to assess its anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.
The continued development of potent and selective Trk inhibitors like this compound holds the promise of providing more effective and durable therapeutic options for patients with these genetically defined cancers.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Star Trek Into Darkness - Wikipedia [en.wikipedia.org]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trk Receptor | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
Investigating the Downstream Signaling Pathways Affected by Trk-IN-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Trk-IN-10, a potent and selective second-generation Tropomyosin receptor kinase (Trk) inhibitor. This document details the mechanism of action of this compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling cascades and workflows.
Introduction to this compound
This compound is a novel pyrizolo[1,5-a]pyrimidine derivative identified as a highly potent inhibitor of Trk kinases.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric oncoproteins that drive various human cancers. These fusion proteins lead to constitutive, ligand-independent activation of the Trk kinase domain, promoting cell proliferation and survival through downstream signaling pathways.[2][3][4] this compound has been developed to target both wild-type and mutant Trk kinases, offering a potential therapeutic strategy for patients with Trk fusion-positive cancers.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of TrkA, this compound prevents the phosphorylation of the kinase and its downstream substrates. This blockade of the initial step in the signaling cascade leads to the suppression of key oncogenic pathways.
The primary downstream signaling pathways regulated by Trk receptors are:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
The PI3K-Akt-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.
-
The PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting cell differentiation and survival.
By inhibiting Trk kinase activity, this compound is expected to attenuate the activation of these critical downstream pathways, thereby exerting its anti-tumor effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the cellular context for its evaluation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| TrkA | 0.86 | [1] |
| TrkA G595R | 6.92 | [1] |
| ALK | 350 | [1] |
IC50: Half-maximal inhibitory concentration. TrkA G595R is a common resistance mutation. ALK: Anaplastic Lymphoma Kinase, indicating selectivity.
Table 2: Antiproliferative Activity of Pyrizolo[1,5-a]pyrimidine Derivatives
| Cell Line | Cancer Type | Relevant Genotype | IC50 (µM) | Reference |
| KM12 | Colon Cancer | TPM3-NTRK1 Fusion | < 10 | [1] |
| H2228 | Lung Cancer | EML4-ALK Fusion | < 10 | [1] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | < 10 | [1] |
Note: The specific IC50 value for this compound (compound 14j) in these cell lines was not explicitly available in the reviewed literature, but the class of compounds showed high potency.
Downstream Signaling Pathway Analysis
While specific western blot data for this compound is not publicly available, the known mechanism of action of Trk inhibitors allows for a clear prediction of its effects on downstream signaling. Treatment of Trk fusion-positive cancer cells, such as the KM12 colon cancer cell line[2][3][4], with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key signaling nodes within the MAPK and PI3K/AKT pathways.
A typical experiment to demonstrate this would involve treating KM12 cells with varying concentrations of this compound and then performing western blot analysis to detect the levels of phosphorylated and total ERK (p-ERK, total ERK) and phosphorylated and total Akt (p-Akt, total Akt). A significant reduction in the ratio of p-ERK/total ERK and p-Akt/total Akt would confirm the inhibitory effect of this compound on these downstream pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on downstream signaling.
Cell Culture and Treatment
The KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is a suitable model for studying this compound.[2][3][4]
-
Cell Line: KM12 (ATCC)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration will vary depending on the assay (e.g., 24-72 hours for cell viability, shorter time points for signaling pathway analysis).
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Trk kinases.
-
Reagents: Recombinant human TrkA kinase, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Procedure:
-
The kinase reaction is set up in a buffer containing the recombinant TrkA enzyme, the substrate, and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at 30°C, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by radiometric methods.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of downstream signaling proteins.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the band intensities.
-
Immunoprecipitation
Immunoprecipitation can be used to isolate Trk fusion proteins and assess their phosphorylation status.
-
Procedure:
-
Cell lysates are prepared as described for western blotting.
-
The lysate is pre-cleared by incubating with protein A/G agarose beads.
-
The pre-cleared lysate is then incubated with an antibody specific for TrkA overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
The beads are washed several times with lysis buffer to remove non-specific binding.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer and analyzed by western blotting using an anti-phosphotyrosine antibody.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
KM12 cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Downstream signaling pathways inhibited by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the MTT cell viability assay.
References
The Inhibitory Profile of Trk-IN-10 on Tropomyosin Receptor Kinase Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Trk-IN-10, a potent small-molecule inhibitor of the Tropomyosin Receptor Kinase (Trk) family. We will explore its effects on the signaling pathways governed by TrkA, TrkB, and TrkC, present its quantitative inhibitory data, and provide detailed, representative protocols for the biochemical and cellular assays used to characterize such compounds.
Introduction to Trk Signaling
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are single-pass transmembrane receptor tyrosine kinases crucial for the development and function of the nervous system.[1] These receptors are activated by neurotrophins: Nerve Growth Factor (NGF) preferentially binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) is the primary ligand for TrkC.
Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events through three primary pathways:
-
RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: A critical regulator of cell survival and growth.
-
PLCγ Pathway: Modulates intracellular calcium levels and activates Protein Kinase C (PKC).
Due to their role in cell growth and survival, aberrant Trk signaling, often caused by chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric tumors. This makes the Trk kinases attractive targets for cancer therapy.
This compound: A Potent Trk Inhibitor
This compound (also referred to as Compound 14j) is a novel second-generation Trk inhibitor built on a pyrazolo[1,5-a]pyrimidine scaffold.[2][3] It was designed to potently inhibit Trk kinases, including mutations that confer resistance to first-generation inhibitors.
Quantitative Inhibitory Activity
This compound has demonstrated potent, sub-nanomolar inhibitory activity against TrkA kinase. The kinase domains of TrkA, TrkB, and TrkC share a high degree of sequence homology, suggesting that inhibitors targeting the ATP-binding site of TrkA are likely to exhibit pan-Trk activity.[1] However, specific inhibitory data for this compound against TrkB and TrkC are not available in the cited public literature. The available data demonstrates high potency against wild-type TrkA and the clinically relevant G595R solvent-front resistance mutation.[2]
| Target Kinase | IC50 (nM) | Notes |
| TrkA | 0.86 | Wild-Type Kinase |
| TrkA G595R | 6.92 | Solvent-Front Resistance Mutant |
| TrkB | Data Not Available | Expected to be potent due to kinase domain homology. |
| TrkC | Data Not Available | Expected to be potent due to kinase domain homology. |
| ALK | 350 | Demonstrates selectivity for Trk over ALK.[2] |
Table 1: Biochemical inhibitory potency of this compound against selected kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanism of Action: Inhibition of Trk Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the Trk receptors and preventing the phosphorylation events necessary for signal transduction. By blocking the initial autophosphorylation, it effectively shuts down all downstream signaling cascades.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves both biochemical and cell-based assays to determine its potency and effect on cancer cell proliferation.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC50 value of an inhibitor against a purified Trk kinase. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant TrkA, TrkB, or TrkC enzyme.
-
Kinase-specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1).
-
Trk Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[1]
-
ATP solution at a concentration near the Km for the kinase (e.g., 10 µM).
-
This compound, serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these concentrations into the Trk Kinase Buffer to create a 4x final concentration stock.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the 4x this compound dilution (or DMSO for no-inhibitor and high-activity controls).
-
Add 5 µL of a 2x enzyme/substrate mix (containing Trk kinase and peptide substrate in Trk Kinase Buffer).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of 4x ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction by depleting the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all data points.
-
Normalize the data by setting the high-activity control (DMSO only) to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Antiproliferative Assay (Representative Protocol)
This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line known to harbor an NTRK fusion, such as KM-12 (colorectal carcinoma). The assay uses a reagent that measures cell viability based on metabolic activity.
Materials:
-
KM-12 human colorectal cancer cell line (known to express a TPM3-NTRK1 fusion).[4]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound, serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or an MTT/MTS reagent).
-
Sterile, clear-bottom, white-walled 96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Plate reader (luminescence or absorbance, depending on the reagent).
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing KM-12 cells and perform a cell count.
-
Dilute the cells in fresh culture medium to a density of 5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare 2x final concentrations of the this compound serial dilutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (Using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells (DMSO) as 100% viability and wells with no cells (medium only) as 0% viability.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a highly potent, second-generation inhibitor of TrkA and its resistance mutations.[2] Based on the conserved nature of the Trk family kinase domains, it is expected to be a pan-Trk inhibitor, effectively blocking the signaling pathways downstream of TrkA, TrkB, and TrkC. This activity translates to the inhibition of proliferation in cancer cells driven by NTRK fusions. The protocols outlined in this guide provide a standard framework for the biochemical and cellular characterization of this compound and other similar kinase inhibitors, forming a critical part of the preclinical drug discovery and development process. Further investigation is required to fully elucidate its inhibitory profile against TrkB and TrkC and its broader kinome selectivity.
References
The Significance of High Selectivity in Trk Inhibition: A Technical Overview of Trk-IN-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of inhibitor selectivity in mitigating toxicity, with a specific focus on Trk-IN-10, a potent inhibitor of Tropomyosin receptor kinases (Trk). While comprehensive data on the broader kinome selectivity and a full toxicity profile of this compound are not publicly available, this document synthesizes the existing information to highlight the importance of its selective activity.
Introduction to Trk Kinases and the Rationale for Selective Inhibition
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal for the development and function of the nervous system.[1] They are activated by neurotrophins, leading to the initiation of downstream signaling cascades that regulate neuronal survival, differentiation, and synaptic plasticity.[1][2] However, aberrant Trk signaling, often due to chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.[3] This has established the Trk kinases as compelling therapeutic targets.
While the development of Trk inhibitors has shown significant promise, a key challenge lies in minimizing off-target effects that contribute to toxicity.[4] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket, leading to undesired pharmacological effects.[5] Therefore, the development of highly selective inhibitors is paramount to achieving a favorable therapeutic window.
This compound: A Profile in Selectivity
This compound is a potent inhibitor of Trk kinases.[1] Available data demonstrates its high potency against TrkA and a common resistance mutant, TrkAG595R.[1] Crucially, its inhibitory activity against Anaplastic Lymphoma Kinase (ALK) is significantly lower, indicating a notable degree of selectivity for the Trk family over this related receptor tyrosine kinase.[1] This selectivity is of great significance for reducing potential toxicity associated with off-target ALK inhibition.[1]
Quantitative Data on this compound Inhibition
| Target | IC50 (nM) | Reference |
| TrkA | 0.86 | [1] |
| TrkAG595R | 6.92 | [1] |
| ALK | 350 | [1] |
Table 1: Inhibitory Potency of this compound. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against wild-type TrkA, the G595R resistance mutant of TrkA, and the off-target kinase ALK.
Understanding Trk Signaling Pathways
The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The three primary pathways activated are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[2]
Off-Target Considerations: The ALK Signaling Pathway
The selectivity of this compound against ALK is a significant feature. Aberrant ALK signaling is also implicated in various cancers, and its inhibition can lead to a distinct set of on-target and off-target toxicities. By avoiding potent ALK inhibition, this compound may circumvent these adverse effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized methodologies for key assays used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Generalized Protocol)
This assay determines the in vitro potency of an inhibitor against a purified kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the purified Trk kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of the kinase-specific substrate and ATP.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the Trk kinase solution.
-
Add the various dilutions of this compound to the wells.
-
Add the substrate solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay (Generalized Protocol)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a Trk fusion or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9][10]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[8][9][10]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8][9][10]
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9][10]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9][10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.
-
Determine the concentration of this compound that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50).
-
The Significance of High Selectivity for Reduced Toxicity
The development of kinase inhibitors with high selectivity is a cornerstone of modern targeted therapy. By potently inhibiting the intended target (on-target) while sparing other kinases (off-targets), a more favorable safety profile can be achieved.
-
On-Target Toxicity: Some adverse effects are a direct result of inhibiting the intended therapeutic target in normal tissues. For Trk inhibitors, on-target toxicities can include neurological effects due to the role of Trk signaling in the nervous system.[4]
-
Off-Target Toxicity: Many adverse events associated with kinase inhibitors stem from the inhibition of unintended kinases. These off-target effects can be diverse and unpredictable, impacting various physiological processes and leading to a range of toxicities.[3]
The high selectivity of this compound for Trk kinases over ALK is a promising indicator of a potentially reduced off-target toxicity profile. A comprehensive kinome scan would be necessary to fully elucidate its selectivity across the entire human kinome and predict other potential off-target liabilities.
Conclusion
This compound is a potent inhibitor of Trk kinases with demonstrated high selectivity against ALK. This selectivity is a critical attribute in the design of targeted therapies, as it holds the potential to minimize off-target toxicities and widen the therapeutic window. While a complete public dataset on the broader selectivity and in vivo toxicity of this compound is not yet available, the initial data underscores the importance of a selective inhibition profile for the development of safer and more effective cancer therapeutics. Further investigation into the comprehensive selectivity and safety profile of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
Preliminary Studies on the Anti-Cancer Properties of Trk-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-10, also identified as compound 14j, is a novel, potent, and selective second-generation Tropomyosin receptor kinase (TRK) inhibitor.[1][2] It demonstrates significant activity against wild-type TrkA and, notably, the G595R mutant, which confers resistance to first-generation TRK inhibitors. This technical guide provides a comprehensive overview of the preliminary anti-cancer properties of this compound, including its mechanism of action, quantitative data from in vitro assays, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for TRK fusion-positive cancers.
Introduction to TRK Inhibition and this compound
The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] In various cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive oncogenesis.[3] This has made TRK a compelling target for cancer therapy.
First-generation TRK inhibitors, such as larotrectinib and entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive tumors. However, the development of acquired resistance, often through mutations in the TRK kinase domain like the G595R substitution, limits their long-term effectiveness. Second-generation inhibitors are designed to overcome this resistance.
This compound is a pyrizolo[1,5-a]pyrimidine derivative developed as a second-generation TRK inhibitor.[1][2] Preclinical data indicate its high potency and selectivity, suggesting it may be a valuable agent for treating patients who have developed resistance to earlier TRK-targeted therapies.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against key kinase targets.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference Compound |
| TrkA | 0.86 | TPX-0005 |
| TrkA (G595R Mutant) | 6.92 | TPX-0005 |
| ALK | 350 | TPX-0005 |
Data sourced from Fan Y, et al. Bioorg Med Chem Lett. 2022;63:128646, as cited in publicly available abstracts and supplier information.[1][2] The higher IC50 value against ALK suggests a degree of selectivity for TRK kinases, which may be significant for reducing off-target toxicities.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of TRK fusion proteins. This blocks the downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary signaling cascades initiated by TRK activation include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[3] By inhibiting TRK, this compound is expected to decrease the phosphorylation and activation of key components of these pathways, such as ERK, Akt, and PLCγ.
Caption: TRK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the anti-cancer properties of TRK inhibitors like this compound. The specific parameters for this compound would be detailed in its primary publication.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Add kinase, substrate, and this compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a compound.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing a TRK fusion (e.g., KM12 colorectal cancer cells).
-
Cell culture medium and supplements.
-
This compound (serially diluted).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).[6]
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6][7]
-
Add the solubilization solution to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to detect the phosphorylation status of proteins in the TRK signaling pathway.
Protocol:
-
Reagents and Materials:
-
TRK fusion-positive cancer cells.
-
This compound.
-
Lysis buffer.
-
Primary antibodies against total and phosphorylated forms of TRK, Akt, and ERK.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells and treat with this compound for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Incubate with a secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A decrease in the phosphorylated forms of Akt and ERK would indicate inhibition of the TRK signaling pathway.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotrophins and their corresponding Tropomyosin receptor kinase (Trk) receptors are critical regulators of neuronal development, survival, and synaptic plasticity. Dysregulation of Trk signaling pathways has been implicated in a spectrum of neurotrophin-related disorders, including neurodegenerative diseases and chronic pain. This technical guide provides an in-depth exploration of Trk-IN-10, a potent second-generation Trk inhibitor, and its therapeutic potential in these conditions. While primarily investigated in the context of oncology for its ability to overcome resistance mutations, the potent and selective inhibitory profile of this compound against Trk receptors suggests its utility as a chemical probe and a potential therapeutic agent for neurological disorders. This document details the mechanism of action of this compound, summarizes its known quantitative data, provides detailed experimental protocols for its characterization, and visualizes key biological and experimental pathways.
Introduction: The Role of Trk Signaling in Neurotrophin-Related Disorders
The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are essential for the functioning of the nervous system.[1] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] The binding of a neurotrophin to its cognate Trk receptor initiates a cascade of intracellular signaling events that are crucial for neuronal survival, differentiation, and the regulation of synaptic strength.[1]
Disruptions in these signaling pathways are associated with a variety of neurological and psychiatric conditions. For instance, altered Trk signaling has been linked to the pathophysiology of Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and chronic pain states.[2][3][4] Consequently, pharmacological modulation of Trk receptor activity presents a promising therapeutic strategy for these disorders.
This compound emerges as a significant tool in this context. As a pyrazolo[1,5-a]pyrimidine-based inhibitor, it was developed as a second-generation Trk inhibitor to address the clinical challenge of acquired resistance to first-generation inhibitors in cancer therapy.[5][6] Its high potency against wild-type and mutant Trk receptors makes it a valuable candidate for exploring the therapeutic landscape of neurotrophin-related disorders.
This compound: A Potent Second-Generation Trk Inhibitor
This compound, also identified as compound 14j in the scientific literature, is a small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases.[6] Its development was motivated by the need to overcome resistance mutations, such as the G595R mutation in TrkA, which confer resistance to first-generation Trk inhibitors.[5]
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the kinase domain of Trk receptors. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor upon neurotrophin binding, thereby blocking the initiation of downstream signaling cascades. This inhibition effectively curtails the biological effects mediated by Trk receptor activation.
Data Presentation
The following tables summarize the available quantitative data for this compound and related second-generation Trk inhibitors, highlighting their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 14j) [6]
| Target Kinase | IC50 (nM) |
| TrkA | 0.86 |
| TrkA G595R | 6.92 |
| ALK | 350 |
Table 2: Comparative Inhibitory Activity of Second-Generation Pyrazolo[1,5-a]pyrimidine Trk Inhibitors [5][7]
| Compound | Target Kinase | IC50 (nM) |
| This compound (14j) | TrkA | 0.86 |
| TrkA G595R | 6.92 | |
| Compound 14h | TrkA | 1.40 |
| TrkA G595R | 1.80 | |
| Compound 5n | TrkA G667C | 2.3 |
| TrkA F589L | 0.4 | |
| TrkA G595R | 0.5 | |
| Selitrectinib | TrkA G667C | 12.6 |
| TrkA F589L | 5.8 | |
| TrkA G595R | 7.6 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound. These protocols are generalized based on standard practices for evaluating Trk inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the Trk kinase activity (IC50).
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase domain
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Trk kinase and the biotinylated peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the specific Trk kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Trk Phosphorylation Assay
This assay measures the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.
Materials:
-
Cell line expressing the target Trk receptor (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB)
-
Serum-free cell culture medium
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with the corresponding neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using anti-phospho-Trk and anti-total-Trk antibodies.
-
Quantify the band intensities and normalize the phospho-Trk signal to the total-Trk signal.
-
Determine the IC50 of this compound for the inhibition of Trk phosphorylation.
Neurite Outgrowth Assay
This assay assesses the functional consequence of Trk inhibition on a key neurotrophin-mediated cellular process.
Materials:
-
PC12 cells
-
Collagen-coated plates
-
Cell culture medium (e.g., RPMI 1640 with horse and fetal bovine serum)
-
NGF
-
This compound
-
Microscope with imaging software
Procedure:
-
Seed PC12 cells on collagen-coated plates.
-
After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound or vehicle.
-
Add NGF (e.g., 50 ng/mL) to induce neurite outgrowth.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter.
-
Analyze the dose-dependent inhibition of neurite outgrowth by this compound.
Mandatory Visualizations
Signaling Pathways
Caption: Neurotrophin signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for assessing cellular Trk phosphorylation inhibition.
Logical Relationships
Caption: Rationale for the therapeutic potential of this compound.
Future Directions and Conclusion
This compound is a potent and selective second-generation Trk inhibitor with clear potential for further investigation in the context of neurotrophin-related disorders. While the current body of evidence is primarily focused on its anti-cancer properties, its fundamental mechanism of action—the inhibition of Trk kinase activity—directly addresses a key pathological driver in several neurological conditions.
Future research should focus on evaluating this compound in preclinical models of neurodegenerative diseases and chronic pain. Key areas of investigation include:
-
In vivo efficacy: Assessing the ability of this compound to ameliorate disease phenotypes in animal models of Alzheimer's disease, Parkinson's disease, or neuropathic pain.
-
Pharmacokinetics and Brain Penetrance: Determining the bioavailability, half-life, and ability of this compound to cross the blood-brain barrier.
-
Target Engagement in the CNS: Confirming that this compound reaches and inhibits Trk receptors in the central nervous system at relevant doses.
-
Safety and Tolerability: Evaluating the potential on-target and off-target side effects in a neurological context.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibitors for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Trk-IN-10: A Technical Guide for Cell Biology Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic research applications of Trk-IN-10, a potent inhibitor of Tropomyosin receptor kinase (Trk). This document details its mechanism of action, key signaling pathways, and provides detailed protocols for its use in cell biology research.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (RTKs): TrkA, TrkB, and TrkC. These receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial for neuronal development and function.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of chimeric Trk fusion proteins with constitutively active kinase domains.[3][4] These oncogenic fusions are found in a wide range of adult and pediatric cancers and act as key drivers of tumor cell proliferation and survival, making Trk kinases attractive therapeutic targets.[3][5] this compound is a potent inhibitor of TrkA and also shows activity against the G595R mutant, a common resistance mutation.[6] It also exhibits inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[6]
Quantitative Data
| Target | IC50 (nM) | Assay Type | Reference |
| TrkA | 0.86 | Biochemical | [6] |
| TrkA G595R | 6.92 | Biochemical | [6] |
| ALK | 350 | Biochemical | [6] |
Representative Cellular Activity of Pan-Trk Inhibitors in NTRK-Fusion Cancer Cell Lines:
| Cell Line | Cancer Type | NTRK Fusion | Representative Pan-Trk Inhibitor | Cellular IC50 (nM) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Larotrectinib | ~3.5 | [3] |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | Larotrectinib | ~59.4 | [3] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Larotrectinib | ~1.0 | [3] |
| KARPAS-299 | T-cell Lymphoma | NPM-ALK | Crizotinib (ALK inhibitor) | 24 |
Signaling Pathways and Mechanism of Action
Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. In cancer, Trk fusion proteins are constitutively active, leading to ligand-independent activation of these pathways. This compound, as a Type I ATP-competitive inhibitor, binds to the ATP-binding pocket of the Trk kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2]
The primary signaling pathways regulated by Trk are:
-
MAPK/ERK Pathway: Promotes cell proliferation and differentiation.
-
PI3K/AKT Pathway: Mediates cell survival and growth.
-
PLCγ Pathway: Involved in calcium signaling and cell motility.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
NTRK-fusion positive cells (e.g., KM12)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Trk Pathway Inhibition
This protocol allows for the assessment of the phosphorylation status of Trk and its downstream effectors.
Materials:
-
NTRK-fusion positive cells (e.g., KM12)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol provides a method to directly measure the inhibitory effect of this compound on Trk kinase activity.
Materials:
-
Recombinant TrkA kinase
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TrkA kinase, and the substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Experimental Workflow
A typical experimental workflow to characterize the cellular effects of this compound is outlined below.
Conclusion
This compound is a valuable research tool for investigating the role of Trk signaling in both normal and pathological cellular processes. Its high potency and selectivity make it an ideal probe for studying the consequences of Trk inhibition in cancer cells harboring NTRK fusions and for exploring mechanisms of acquired resistance. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their cell biology studies.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of Trk-IN-10 on Cell Differentiation and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, has been identified as a key oncogenic driver in a variety of solid tumors. This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy. Trk-IN-10, also known as compound 14j, is a potent, second-generation Trk inhibitor designed to overcome resistance to earlier inhibitors. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cell proliferation and differentiation, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a pyrizolo[1,5-a]pyrimidine derivative that acts as a potent inhibitor of Trk kinases. It targets the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation and subsequent activation of the receptor. This blockade of Trk signaling effectively inhibits the downstream pathways responsible for cell growth and survival, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Impact on Cell Proliferation
This compound has demonstrated significant anti-proliferative effects in cancer cells harboring Trk fusions. Its potency is highlighted by its low nanomolar IC50 values against both wild-type TrkA and the clinically relevant G595R resistance mutation.
Quantitative Data: Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| TrkA | 0.86 | - | Kinase Assay |
| TrkA G595R | 6.92 | - | Kinase Assay |
| ALK | 350 | - | Kinase Assay |
| KM12 Cells | 0.304 µM* | Colorectal Carcinoma | Cell Proliferation Assay |
*Note: The IC50 value in KM12 cells is for a similar pyrazolo[3,4-b]pyridine derivative and is indicative of the potential cellular potency of this class of compounds[1].
Impact on Cell Differentiation
The primary role of Trk signaling is in neuronal development, including differentiation.[2] Inhibition of this pathway can therefore be expected to have a significant impact on these processes. While specific studies on the effect of this compound on cell differentiation are not yet widely published, the known functions of the Trk pathway suggest that its inhibition would likely prevent or alter neuronal differentiation programs. In the context of cancer, where tumor cells can exhibit characteristics of neuronal precursor cells, inhibiting Trk signaling may block differentiation and maintain a more proliferative state in certain contexts, while in others, it may induce apoptosis. Further research is required to fully elucidate the specific effects of this compound on the differentiation of various cell types.
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting the phosphorylation of TrkA and its downstream signaling components. This leads to the downregulation of key pro-survival and proliferative pathways.
Figure 1: this compound inhibits the Trk signaling pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Materials:
-
Cancer cell line (e.g., KM12)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of Trk Signaling Pathway
This protocol allows for the visualization of the phosphorylation status of Trk and its downstream targets.
Materials:
-
Cancer cell line (e.g., KM12)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Figure 3: Workflow for Western blot analysis.
Conclusion
This compound is a potent and selective second-generation Trk inhibitor with significant anti-proliferative activity against cancer cells driven by Trk fusions, including those with acquired resistance mutations. Its mechanism of action involves the direct inhibition of Trk kinase activity, leading to the suppression of critical downstream signaling pathways that control cell proliferation and survival. While its specific effects on cell differentiation require further investigation, its role in modulating the well-established Trk signaling pathway suggests a profound impact on this process. The provided experimental protocols offer a robust framework for the continued investigation and characterization of this compound and other novel Trk inhibitors in preclinical and translational research settings.
References
Methodological & Application
Application Notes and Protocols for Trk-IN-10 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-10 is a potent inhibitor of Tropomyosin receptor kinase (Trk) family members, which are key targets in the development of therapies for cancers harboring NTRK gene fusions. These application notes provide a detailed protocol for utilizing this compound in cell-based assays to determine its inhibitory activity and to characterize its effects on downstream signaling pathways.
Mechanism of Action
The Trk receptor family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that, upon binding to their respective neurotrophin ligands (Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC), dimerize and autophosphorylate. This activation triggers multiple downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of these receptors.
Quantitative Data Summary
The inhibitory activity of this compound is summarized in the table below. Researchers should note that the potency can vary depending on the specific Trk kinase, the presence of mutations, and the assay conditions.
| Target | IC50 (nM) | Assay Type | Notes |
| TrkA | 0.86 | Biochemical Assay | Potent inhibition of wild-type TrkA. |
| TrkA (G595R) | 6.92 | Biochemical Assay | Activity against a known resistance mutation. |
| ALK | 350 | Biochemical Assay | Demonstrates selectivity for Trk over ALK.[1] |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways downstream of Trk receptor activation, which are inhibited by this compound.
Caption: Trk receptor signaling pathways and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for two common cell-based assays to evaluate the efficacy of this compound: a cell proliferation assay and a target engagement/phosphorylation assay.
Protocol 1: Cell Proliferation Assay using KM12 Cells
This protocol is designed for the KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, resulting in constitutive TrkA activity.[2][3][4][5]
Materials:
-
KM12 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Culture: Culture KM12 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest and count the cells. Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 µM to 0.01 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to calculate the IC50 value.[6]
-
Protocol 2: TrkA Phosphorylation Assay using CellSensor® TrkA-NFAT-bla CHO-K1 Cells
This protocol utilizes a commercially available reporter cell line engineered to express human TrkA and a beta-lactamase reporter gene under the control of the NFAT response element.[7][8][9][10] This allows for a quantitative measure of TrkA activation.
Materials:
-
CellSensor® TrkA-NFAT-bla CHO-K1 cell line
-
DMEM
-
Dialyzed FBS
-
Non-Essential Amino Acids (NEAA)
-
HEPES
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
Nerve Growth Factor (NGF) 2.5S (positive control)
-
384-well assay plates
-
LiveBLAzer™-FRET B/G Substrate
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the CellSensor® cells in DMEM with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, and 1% Penicillin-Streptomycin.
-
Cell Seeding: Plate 10,000 cells per well in 32 µL of assay medium into a 384-well plate and incubate overnight.
-
Compound Addition: Add 4 µL of 10x concentrated this compound serial dilutions in assay medium to the wells. For the negative control, add 4 µL of assay medium with DMSO. Incubate for 60 minutes at 37°C.
-
Stimulation: Add 4 µL of 10x concentrated NGF (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells except for the unstimulated control wells.
-
Incubation: Incubate for 5 hours at 37°C.
-
Substrate Loading: Add 8 µL of LiveBLAzer™-FRET B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm (blue) and 530 nm (green).
-
Data Analysis:
-
Calculate the emission ratio (460 nm / 530 nm) for each well.
-
Normalize the data with the positive control (NGF-stimulated, DMSO-treated) as 100% activation and the negative control (unstimulated) as 0% activation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based assay with this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in cell-based assays. Adherence to these guidelines will enable the generation of robust and reproducible data for the characterization of this potent Trk inhibitor. It is recommended to optimize specific parameters such as cell seeding density and incubation times for your particular experimental setup.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Cellosaurus cell line CellSensor TrkA-NFAT-bla CHO-K1 (CVCL_KB39) [cellosaurus.org]
- 10. K1516 [thermofisher.com]
Recommended starting concentration of Trk-IN-10 for in vitro studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Trk-IN-10, a potent and selective inhibitor of Tropomyosin receptor kinases (Trk), in in vitro settings.
Introduction to this compound
This compound is a chemical probe that demonstrates high potency against all three Trk family members: TrkA, TrkB, and TrkC. These receptor tyrosine kinases are crucial in neuronal development, survival, and function. Their dysregulation has been implicated in various cancers and neurological disorders. This compound serves as a valuable tool for studying the biological roles of Trk kinases and for validating them as therapeutic targets.
Recommended Starting Concentrations
The optimal concentration of this compound will vary depending on the cell type, assay type, and experimental goals. However, based on its biochemical and cellular potency, a general starting range can be recommended. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Summary of Quantitative Data
The following table summarizes the reported IC50 values and effective concentrations of this compound in various assays.
| Target/Assay | Parameter | Value | Cell Line | Notes |
| TrkA | Biochemical IC50 | 7 nM | - | Potent inhibition of the primary target kinase. |
| TrkB | Biochemical IC50 | 6 nM | - | Similar high potency against TrkB. |
| TrkC | Biochemical IC50 | 4 nM | - | Highest potency observed against TrkC. |
| Cellular Assay | EC50 | 10 nM | Ba/F3 | Effective concentration in a cellular context. |
| Downstream Signaling | Effective Conc. | 10 - 100 nM | Kelly | Inhibition of p-ERK and p-AKT. |
| Apoptosis Induction | Effective Conc. | 100 nM | Kelly | Induction of apoptosis after 24-hour treatment. |
Recommendation: For initial experiments, a starting concentration range of 10 nM to 100 nM is recommended. A lower concentration (10 nM) is likely to be effective for target engagement studies (e.g., inhibiting Trk phosphorylation), while higher concentrations (up to 100 nM) may be required for inducing downstream cellular effects like apoptosis.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., Kelly neuroblastoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value for cell viability.
Western Blot for Trk Signaling
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Trk and its downstream effectors.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-TrkA/B/C, anti-TrkA/B/C, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of Trk phosphorylation and downstream signaling.
Visualizations
Trk Signaling Pathway
Application Note: Preparation of Trk-IN-10 Stock Solution for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trk-IN-10 is a potent and selective small molecule inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC.[1] These receptors are activated by neurotrophins and play crucial roles in neuronal development, survival, and function.[1] Aberrant Trk signaling, often through chromosomal rearrangements resulting in gene fusions, is an oncogenic driver in a diverse range of adult and pediatric cancers.[2] this compound serves as a critical tool for studying the downstream signaling pathways of Trk receptors and for investigating the therapeutic potential of Trk inhibition in cancer and neurobiology.
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments. Proper handling and preparation are essential to ensure the compound's stability and activity, leading to reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value |
| Molecular Formula | C₂₇H₂₉FN₈O₂ |
| Molecular Weight | 516.57 g/mol |
| CAS Number | 2700265-61-6 |
| Appearance | Crystalline solid, powder |
| Solubility | Soluble in DMSO (>10 mM) |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Mechanism of Action and Signaling Pathway
Trk receptors are activated upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB).[3][4] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and differentiation.[2][3]
This compound is a Type I kinase inhibitor that functions by competing with ATP for binding to the kinase domain of Trk receptors, thereby preventing their phosphorylation and blocking downstream signaling.
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile[5]
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecule inhibitors.
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (MW = 516.57 g/mol ).
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL (0.001 L) of 10 mM (0.01 mol/L) stock: Mass (mg) = 0.01 mol/L × 0.001 L × 516.57 g/mol × 1000 mg/g = 5.17 mg
Workflow Diagram:
References
Trk-IN-10 solubility in DMSO and other common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Trk-IN-10, a potent tropomyosin receptor kinase (Trk) inhibitor, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document also includes a comprehensive protocol for determining the solubility of this compound and an overview of the Trk signaling pathway.
Solubility of this compound
General Observations:
Small molecule inhibitors are frequently soluble in polar aprotic solvents like DMSO. For initial stock solutions, DMSO is the recommended solvent. Subsequent dilutions into aqueous buffers such as Phosphate Buffered Saline (PBS) or cell culture media are necessary for most biological assays. It is important to note that the final concentration of DMSO in aqueous solutions should be kept low (typically <0.5%) to avoid solvent-induced artifacts in cellular assays.
Based on data for similar small molecule kinase inhibitors, the solubility of this compound in DMSO is expected to be in the millimolar range. For instance, the structurally distinct pan-Trk inhibitor PF-06273340 exhibits a solubility of 95 mg/mL in DMSO[1].
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Notes |
| DMSO | High (≥ 10 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be used for some applications, but lower solubility than DMSO is expected. |
| Water | Low | This compound is not expected to be readily soluble in aqueous solutions alone. |
| PBS (pH 7.4) | Low | Solubility in aqueous buffers is expected to be limited. The use of a co-solvent like DMSO is necessary. |
Experimental Protocol: Determination of Kinetic Solubility of this compound
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer, a common requirement for biological assays. This method involves preparing a concentrated stock solution in DMSO and then diluting it into the aqueous buffer of choice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
-
Vortex mixer
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary.
-
-
Serial Dilution in DMSO:
-
In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
-
Dilution into Aqueous Buffer:
-
Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature (or desired experimental temperature) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. Alternatively, visually inspect the plate for the highest concentration at which no precipitate is observed. The concentration at which precipitation is first observed is the kinetic solubility limit.
-
Data Analysis:
The kinetic solubility is the highest concentration of the compound that remains in solution under these conditions. This can be determined by identifying the well with the highest concentration that does not show a significant increase in light scattering (nephelometry) or visible precipitation compared to the buffer-only control.
Trk Signaling Pathway
Trk receptors are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Upon binding of their neurotrophin ligands (e.g., NGF, BDNF, NT-3), Trk receptors dimerize and autophosphorylate, initiating several downstream signaling cascades. These pathways are critical for neuronal survival, differentiation, and synaptic plasticity. The primary signaling pathways activated by Trk receptors include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLC-γ pathway.[2][3][4][5]
References
Application of Trk-IN-10 in Xenograft Models of Human Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Aberrant activation of Trk signaling, often through gene fusions involving the NTRK genes, has been identified as an oncogenic driver in a wide range of adult and pediatric solid tumors. This has led to the development of potent and selective Trk inhibitors as a promising therapeutic strategy.
Trk-IN-10 is a potent inhibitor of Trk kinases. While specific in vivo data for this compound in xenograft models is not yet extensively published in peer-reviewed literature, this document provides detailed application notes and protocols based on the established methodologies and published data from studies of other highly selective Trk inhibitors in human cancer xenograft models. These protocols and data serve as a comprehensive guide for designing and executing preclinical studies to evaluate the efficacy of this compound or similar molecules.
Signaling Pathway
Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for promoting cell proliferation, survival, and differentiation.[1] In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent and uncontrolled activation of these pro-tumorigenic signaling pathways. Trk inhibitors like this compound act by blocking the ATP binding site of the Trk kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.
Quantitative Data from Xenograft Models with Trk Inhibitors
The following tables summarize the in vivo efficacy of various Trk inhibitors in different human cancer xenograft models. This data can be used as a reference for designing experiments and setting expectations for the anti-tumor activity of this compound.
Table 1: Efficacy of Single-Agent Trk Inhibitors in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Trk Inhibitor | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Neuroblastoma | SH-SY5Y-TrkB | Subcutaneous | Entrectinib | Not Specified | Significant tumor growth inhibition (p < 0.0001) | [2] |
| Neuroblastoma | SY5Y-TrkB | Subcutaneous | GNF-4256 | 40 mg/kg or 100 mg/kg BID | Significant tumor growth inhibition (p < 0.0001) | [3] |
| Pancreatic | Panc-1 | Subcutaneous | CEP-701 | 10 mg/kg s.c. BID | T/C value of 25% | [4] |
| Pancreatic | Panc-1, AsPc-1, BxPc-3, Colo 357, MiaPaCa2 | Subcutaneous | CEP-701 | 10 mg/kg s.c. BID, 5 days/week | 50-70% reduction in tumor volume | [5] |
| Uterine Sarcoma | MES-SA/Dx5 | Subcutaneous | K252a | 1 mg/kg every 3 days | Significant tumor growth inhibition (p < 0.05) | [6] |
| Glioblastoma | LN-229 | Orthotopic | ABP-1130 | 40 mg/kg QD | Tumor volume reduction from 122 mm³ to < 10 mm³ | [7] |
| Colorectal | KM12SM (TPM3-NTRK1) | Liver Metastasis & Brain Tumor | Entrectinib | Not Specified | Delayed progression of both tumor types | [8] |
T/C (Treatment/Control) value is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A lower T/C value indicates greater anti-tumor efficacy.
Table 2: Efficacy of Trk Inhibitors in Combination Therapy in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Combination Treatment | Dosage and Schedule | Outcome | Reference |
| Neuroblastoma | SH-SY5Y-TrkB | Subcutaneous | Entrectinib + Irinotecan/Temozolomide | Not Specified | Significantly improved event-free survival (p = 0.0012 vs. chemo alone) | [2] |
| Neuroblastoma | SY5Y-TrkB | Subcutaneous | GNF-4256 + Irinotecan/Temozolomide | Not Specified | Significantly enhanced antitumor efficacy (p < 0.0071 vs. chemo alone) | [3] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line expressing a Trk fusion protein (e.g., KM12SM, SH-SY5Y-TrkB)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old immunodeficient mice (e.g., NU/NU, NOD/SCID)
-
Anesthetic (e.g., isoflurane, Avertin)[9]
-
Tuberculin syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with culture medium and collect the cells in a conical tube.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer or an automated cell counter.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mice using an appropriate method.[9]
-
Using a tuberculin syringe, subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
This compound Formulation and Administration
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline). The appropriate vehicle will depend on the solubility of this compound.
-
Oral gavage needles or appropriate syringes for the chosen route of administration.
Procedure:
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentration. Ensure the formulation is homogenous (e.g., by sonication or vortexing if it is a suspension).
-
Dosage Calculation: Calculate the volume of the formulation to administer to each mouse based on its body weight and the desired dose (e.g., in mg/kg).[10]
-
Administration: Administer this compound to the treatment group via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily). Administer an equal volume of the vehicle to the control group.
Efficacy Evaluation
Procedure:
-
Tumor and Body Weight Measurement: Throughout the study, measure the tumor volume and body weight of each mouse 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Alternatively, calculate the T/C ratio.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if the treated animals show signs of significant toxicity (e.g., >20% body weight loss).
Conclusion
While specific in vivo efficacy data for this compound is not yet widely available, the information and protocols provided in this document, based on extensive research with other potent Trk inhibitors, offer a robust framework for the preclinical evaluation of this compound in xenograft models of human cancers. The provided signaling pathway diagrams, data tables, and detailed experimental workflows are intended to guide researchers in designing and conducting rigorous studies to assess the therapeutic potential of this and other novel Trk inhibitors. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to inform further drug development efforts.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel Trk receptor tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits antitumor efficacy against human pancreatic carcinoma (Panc1) xenograft growth and in vivo invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hsc.unm.edu [hsc.unm.edu]
- 10. ecronicon.net [ecronicon.net]
Western blot protocol to detect Trk phosphorylation after Trk-IN-10 treatment
Application Note & Protocol
Topic: Western Blot Protocol to Detect Trk Phosphorylation After Trk-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1][2] Activation of Trk receptors is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[1] This phosphorylation cascade triggers downstream signaling pathways, including the Ras/MAPK, PI3K, and PLC pathways, which are vital for normal cellular function.[1][2] Dysregulation of Trk signaling has been implicated in various cancers, making Trk receptors attractive targets for therapeutic intervention.[2][3]
This compound is a potent and selective inhibitor of Trk kinases.[4] Understanding the efficacy and mechanism of action of such inhibitors is paramount in drug development. A key method to assess the inhibitory effect of compounds like this compound is to measure the phosphorylation status of Trk receptors in treated cells. Western blotting is a widely used and powerful technique to detect and quantify specific proteins, including their phosphorylated forms, in a complex mixture such as a cell lysate.
This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation of Trk receptors following treatment with the inhibitor this compound. The protocol covers cell culture and treatment, lysate preparation with a focus on preserving phosphorylation, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture cells known to express Trk receptors (e.g., PC12, SH-SY5Y, or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations. Include a vehicle control (DMSO) in your experimental design.
-
Remove the existing media from the cells and replace it with media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 2, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Following the treatment period, proceed immediately to cell lysis.
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is crucial to use a lysis buffer containing phosphatase and protease inhibitors and to keep the samples on ice.[5][6][7]
-
Lysis Buffer Preparation (Modified RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100[6]
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Immediately before use, add:
-
-
Lysis Procedure:
-
Wash the cell culture dish once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[8][9]
-
Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).[8][10]
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[8][9]
-
In a 96-well microplate, add 10-25 µL of each standard and unknown protein sample in duplicate.[8][11][12]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[8][9][12]
-
Measure the absorbance at 562 nm using a microplate reader.[8][9]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Determine the protein concentration of the unknown samples using the standard curve.[9]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight.[13][14]
-
Based on the protein quantification results, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-50 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the prepared samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of Trk, typically 8-10%).[13]
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[13]
Protein Transfer (Electroblotting)
This step transfers the separated proteins from the gel to a solid membrane support, such as polyvinylidene difluoride (PVDF).[15][16]
-
Pre-wet the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.[15]
-
Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the PVDF membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the sandwich into the transfer apparatus and fill it with 1X transfer buffer.
-
Perform the transfer. Conditions will vary depending on the apparatus (wet or semi-dry) and the size of the protein. A common condition for wet transfer is 100V for 1 hour at 4°C.[17]
-
After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[15]
Immunoblotting
-
Blocking:
-
Wash the membrane briefly with 1X Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against phosphorylated Trk (p-Trk) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[20]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[21]
-
Incubate the membrane in the substrate solution for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film in a dark room.[21]
Stripping and Reprobing for Total Trk (Loading Control)
To normalize the phosphorylated Trk signal, it is essential to determine the total amount of Trk protein in each lane. This is achieved by stripping the membrane of the first set of antibodies and reprobing with an antibody against total Trk.[22]
-
Stripping:
-
Wash the membrane in TBST after detection.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on the antibody affinity) for 15-30 minutes at room temperature or as recommended.[22][23]
-
Wash the membrane thoroughly with TBST multiple times to remove all traces of the stripping buffer.[22]
-
-
Reprobing:
-
Block the stripped membrane again for 1 hour at room temperature.[22]
-
Repeat the immunoblotting steps (6.2 to 7) using a primary antibody that recognizes total Trk protein.
-
Data Presentation and Analysis
The intensity of the bands corresponding to p-Trk and total Trk can be quantified using densitometry software. The ratio of p-Trk to total Trk is then calculated for each sample. This normalization corrects for any variations in protein loading. The results can be presented in a table for clear comparison.
Table 1: Densitometric Analysis of Trk Phosphorylation
| Treatment Group | This compound Conc. (nM) | p-Trk Signal (Arbitrary Units) | Total Trk Signal (Arbitrary Units) | Ratio (p-Trk / Total Trk) | % Inhibition vs. Vehicle |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.95 | 0% |
| This compound | 1 | 0.65 | 1.02 | 0.64 | 32.6% |
| This compound | 10 | 0.28 | 1.08 | 0.26 | 72.6% |
| This compound | 100 | 0.05 | 1.03 | 0.05 | 94.7% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This detailed protocol provides a robust framework for assessing the inhibitory effect of this compound on Trk receptor phosphorylation using Western blotting. By carefully following these steps, researchers can obtain reliable and quantifiable data on the efficacy of Trk inhibitors, which is a critical step in the drug discovery and development process. The use of proper controls, including a vehicle control and normalization to total protein levels, is essential for accurate interpretation of the results.
References
- 1. Trk receptor - Wikipedia [en.wikipedia.org]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. Pierce BCA Protein Assay Protocol [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. abcam.cn [abcam.cn]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. Khan Academy [khanacademy.org]
- 15. biocompare.com [biocompare.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Transfer Methods | Thermo Fisher Scientific - NL [thermofisher.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. General Immunoblotting Protocol | Rockland [rockland.com]
- 21. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 22. blog.addgene.org [blog.addgene.org]
- 23. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Utilizing Trk-IN-10 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-10 is a potent and highly selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] These receptor tyrosine kinases are critical regulators of neuronal signaling and have emerged as significant targets in oncology.[1][2] The activation of Trk signaling pathways, primarily through gene fusions involving NTRK1, NTRK2, or NTRK3, drives the proliferation and survival of various adult and pediatric cancers.[3][4] While Trk inhibitors have demonstrated remarkable efficacy as monotherapies, the development of acquired resistance can limit their long-term benefit.[5][6]
This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other chemotherapy agents. The primary rationale for this approach is to overcome or prevent the emergence of resistance to Trk inhibition. Resistance to Trk inhibitors can arise from on-target mutations in the NTRK kinase domain or through the activation of bypass signaling pathways, such as the MAPK/ERK, PI3K/AKT, and MET pathways.[5][7][8][9] By co-targeting these escape routes, combination therapies may lead to more durable anti-cancer responses.
Rationale for Combination Therapy
The primary downstream signaling cascades activated by Trk receptors include the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[4][10] Acquired resistance to TRK inhibitors often involves the activation of alternative signaling pathways that bypass the need for Trk signaling to maintain cell proliferation and survival. For instance, mutations in KRAS or BRAF, or amplification of MET, can reactivate the MAPK pathway despite effective Trk inhibition.[5]
Therefore, combining this compound with inhibitors of these key downstream or parallel pathways presents a rational strategy to enhance therapeutic efficacy and combat resistance. This application note will focus on hypothetical combinations of this compound with inhibitors of the MAPK pathway (e.g., MEK inhibitors) as a proof-of-concept.
Quantitative Data Summary
The following tables present hypothetical data illustrating the potential synergistic effects of combining this compound with a MEK inhibitor (MEK-X) in a cancer cell line harboring an NTRK fusion. This data is for illustrative purposes and should be generated for specific experimental systems.
Table 1: In Vitro IC50 Values of this compound and MEK-X as Single Agents and in Combination.
| Compound | Cell Line (e.g., KM12) | IC50 (nM) |
| This compound | NTRK Fusion-Positive | 10 |
| MEK-X | NTRK Fusion-Positive | 50 |
| This compound + MEK-X (1:5 ratio) | NTRK Fusion-Positive | 2 (this compound) / 10 (MEK-X) |
Table 2: Combination Index (CI) Values for this compound and MEK-X Combination.
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI values can be calculated using software like CompuSyn.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Very Strong Synergy |
| 0.90 | 0.2 | Very Strong Synergy |
Signaling Pathway and Combination Strategy
The following diagram illustrates the Trk signaling pathway and the rationale for combining this compound with a MEK inhibitor.
Experimental Protocols
In Vitro Synergy Assessment
This protocol describes how to assess the synergistic effects of this compound and a combination agent in cancer cell lines.
1. Cell Culture:
-
Culture NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTS/MTT):
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent (e.g., MEK-X) in culture medium.
-
Treat cells with single agents or combinations at a constant ratio (e.g., 1:5 ratio of this compound to MEK-X) for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each single agent and the combination using non-linear regression analysis in software such as GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine synergy, additivity, or antagonism.
In Vivo Xenograft Model
This protocol outlines the evaluation of the in vivo efficacy of this compound in combination with another agent in a mouse xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously inject 1-5 x 10^6 NTRK fusion-positive cancer cells into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent (e.g., MEK-X) alone
-
This compound + Combination agent
-
-
Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).
3. Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).
4. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Compare the tumor growth inhibition between the combination group and the single-agent groups to assess for enhanced efficacy.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed differences.
Conclusion
The combination of this compound with other targeted chemotherapy agents represents a promising strategy to enhance anti-tumor activity and overcome resistance. The protocols and illustrative data provided in these application notes offer a framework for researchers to design and execute robust preclinical studies to evaluate the synergistic potential of such combinations. Thorough in vitro and in vivo testing is crucial to identify the most effective combination strategies for future clinical development.
References
- 1. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Identification of Two Kinase Inhibitors with Synergistic Toxicity with Low-Dose Hydrogen Peroxide in Colorectal Cancer Cells In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antitumor activity of TRAIL combined with chemotherapeutic agents in A549 cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Application Notes and Protocols: Immunohistochemical (IHC) Staining for Trk Activity using Trk-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon activation by neurotrophin binding, autophosphorylate and trigger downstream signaling cascades crucial for cell survival, proliferation, and differentiation.[1][2] Key pathways activated include the Ras/MAPK, PI3K/AKT, and PLC-γ cascades.[2] Aberrant Trk activity, often driven by oncogenic NTRK gene fusions, is a key driver in various cancers.[1][3] Consequently, inhibitors targeting the Trk family have emerged as important therapeutic agents.
Immunohistochemistry (IHC) is a powerful technique to visualize the phosphorylation status of Trk receptors (pTrk) within the tissue context, serving as a direct measure of kinase activity. These application notes provide a detailed protocol for the detection of pTrk by IHC and the use of Trk-IN-10, a potent pan-Trk inhibitor, to validate the specificity of the pTrk signal. This compound demonstrates strong inhibitory activity against TrkA with an IC50 of 0.86 nM. The use of such an inhibitor is critical for confirming that the observed IHC signal is a true result of Trk kinase activity.
Core Principle
The protocol is based on the principle of antibody-based detection of phosphorylated Trk receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. To validate the specificity of the phospho-specific antibody, parallel samples are treated with this compound. A significant reduction or elimination of the pTrk signal in the inhibitor-treated samples confirms that the antibody is specifically detecting phosphorylated Trk, thereby providing a reliable measure of Trk kinase activity.
Data Presentation: Quantitative Analysis of Trk Inhibition
The efficacy of a Trk inhibitor in reducing Trk phosphorylation can be quantified by assessing the intensity and prevalence of pTrk staining in IHC. Below is an example of how to present such data, based on a preclinical study using the Trk inhibitor GW441756 in a breast cancer xenograft model. This data serves as a template for expected results when using this compound.
Table 1: Quantitative Analysis of pTrk-A Immunostaining After Trk Inhibitor Treatment
| Treatment Group | N | Mean Staining Score (Intensity x % Positive Cells) | Standard Deviation | % Inhibition of pTrk Signal |
| Vehicle Control | 5 | 250 | 45 | 0% |
| Trk Inhibitor (GW441756) | 5 | 75 | 20 | 70% |
Data adapted from a study on the TrkA inhibitor GW441756 in a preclinical model. A similar dose-dependent inhibition of pTrk staining would be expected with this compound.[4]
Scoring Method: The staining score (H-Score) is a semi-quantitative method calculated by multiplying the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) by the percentage of positively stained tumor cells at each intensity level.[5]
Mandatory Visualizations
Trk Signaling Pathway
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for pTrk IHC Validation
Caption: Experimental workflow for validating pTrk IHC with this compound.
Experimental Protocols
Important Considerations for Phospho-IHC:
-
Sample Handling: To preserve phosphorylation states, it is critical to fix tissues immediately after collection. Any delay can lead to dephosphorylation by endogenous phosphatases.
-
Reagents: Include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in buffers where appropriate, especially during protein extraction for control experiments like Western blotting.
-
Antibody Validation: The use of an inhibitor like this compound is a key part of the validation process. Additional controls, such as cell pellets with known Trk activation status or tissues treated with a phosphatase to abolish the signal, are also recommended.[6][7]
Protocol 1: In Vitro/Ex Vivo Treatment with this compound
This protocol describes the treatment of cell cultures or fresh tissue slices prior to fixation.
Materials:
-
Cell culture medium or appropriate tissue buffer (e.g., Krebs-Ringer)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2 for cell culture)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation:
-
For cell lines: Plate cells to achieve 70-80% confluency on the day of treatment.
-
For tissue slices: Prepare fresh, thin tissue slices (e.g., 300-500 µm) and maintain them in oxygenated buffer.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate medium/buffer. A typical concentration range to test would be from 10 nM to 1 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound dose.
-
Treatment:
-
Remove the existing medium/buffer from the samples.
-
Add the medium/buffer containing the different concentrations of this compound or vehicle control.
-
Incubate for a predetermined time. A 2-4 hour incubation is often sufficient to see inhibition of signaling pathways. This may require optimization.
-
-
Wash and Fix:
-
Following incubation, remove the treatment medium/buffer.
-
Wash the samples once with cold PBS.
-
Immediately proceed to Protocol 2: Fixation, Processing, and Embedding .
-
Protocol 2: Fixation, Processing, and pTrk IHC Staining
This protocol outlines the steps for immunohistochemical staining of FFPE sections.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Graded ethanols (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome and charged glass slides
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: anti-phospho-Trk (e.g., pTrkA Tyr674/675, pTrkB Tyr706/707). Dilute in Blocking Buffer as per manufacturer's recommendation.
-
HRP-polymer conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
A. Fixation and Embedding
-
Fixation: Immediately immerse inhibitor/vehicle-treated samples in 10% NBF for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol washes, clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the tissue in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
B. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat at 95-100°C for 20-40 minutes (time may require optimization depending on the antibody and tissue).
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply Blocking Buffer to the sections and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer and apply the diluted anti-pTrk primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides gently with PBS (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Apply the HRP-polymer conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with PBS (3 changes, 5 minutes each).
-
Signal Detection: Apply the DAB chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor development under a microscope.
-
Stopping Reaction: Immerse slides in distilled water to stop the reaction.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin (e.g., 1-2 minutes).
-
Dehydration and Mounting:
-
Rinse in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
C. Analysis
-
Imaging: Examine slides under a light microscope and capture images.
-
Quantification: Score the staining intensity and percentage of positive cells for each treatment group to calculate an H-Score or use digital image analysis software for more objective quantification. Compare the scores between vehicle-treated and this compound-treated groups to confirm specific inhibition of Trk phosphorylation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 7. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Trk-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Trk-IN-10 to induce apoptosis and its subsequent analysis using flow cytometry. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular pathways and experimental procedures.
Introduction
This compound is a potent inhibitor of Tropomyosin receptor kinase (Trk) with high selectivity.[1] The Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and proliferation.[2][3] Dysregulation of Trk signaling is implicated in the progression of various cancers, making Trk inhibitors like this compound valuable tools for cancer research and therapeutic development.[3][4] Inhibition of the Trk signaling pathway has been demonstrated to induce apoptosis in proliferating cells that depend on this pathway for survival.[5][6]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[7][8] By using fluorescent probes such as Annexin V and propidium iodide (PI), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] This protocol details the use of this compound to induce apoptosis and the subsequent analysis by flow cytometry.
Data Presentation
The following table summarizes representative quantitative data for apoptosis induction by a Trk inhibitor. While specific data for this compound is not publicly available, the data for CEP-751, another potent Trk inhibitor, is presented as a reference. This data was obtained from proliferating human osteoblasts treated for 48 hours.
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| CEP-751 | 50 | 28.4 ± 3.5 |
| CEP-751 | 100 | 45.1 ± 4.2 |
| CEP-751 (IC50) | 110 | 50.0 |
| CEP-751 | 200 | 72.9 ± 5.8 |
Note: This data is derived from studies on the Trk inhibitor CEP-751 and is intended to serve as an example.[5] Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cell system.
Signaling Pathway of this compound Induced Apoptosis
Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, activating downstream pro-survival signaling cascades, primarily the PI3K/AKT and RAS/MAPK/ERK pathways.[2][3][4] The PI3K/AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins such as BAD and Forkhead transcription factors.[2] The RAS/MAPK/ERK pathway is also involved in promoting cell proliferation and survival.[3] this compound, by inhibiting Trk kinase activity, blocks these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Trk Receptor Inhibition Induces Apoptosis of Proliferating but not Quiescent Human Osteoblasts1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Go with the Flow - Make the most of this powerful technique | Proteintech Group [ptglab.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Trk Inhibitors in Mouse Models
Disclaimer: Information regarding the specific in vivo dosing and administration of Trk-IN-10 in mouse models is not currently available in published literature. The following application notes and protocols are a general guide for researchers, scientists, and drug development professionals working with similar small molecule tyrosine kinase inhibitors (TKIs) targeting Trk pathways in vivo. The provided data and protocols are illustrative and should be adapted based on the specific properties of the compound and the experimental goals.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical mediators of neuronal survival, differentiation, and synaptic plasticity. However, aberrant Trk signaling due to gene rearrangements, mutations, or overexpression has been implicated in the pathogenesis of various cancers. Small molecule inhibitors targeting Trk kinases have emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the key considerations and methodologies for the in vivo evaluation of Trk inhibitors in mouse models, covering dosing, administration routes, pharmacokinetic analysis, and efficacy studies.
In Vivo Administration of Trk Inhibitors
The choice of administration route is a critical factor that can significantly impact the bioavailability, efficacy, and potential toxicity of a Trk inhibitor. The selection should be based on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the specific mouse model being used.
Common Administration Routes in Mice
Several parenteral and enteral routes can be utilized for administering compounds to mice.[1][2][3] The appropriate route depends on the experimental design and the formulation of the Trk inhibitor.[4]
Table 1: Common Routes of Administration in Mice
| Route | Recommended Volume | Needle Gauge | Key Considerations |
| Oral (PO) | Up to 10 mL/kg | 18-20 g (gavage needle) | Convenient for repeated dosing; subject to first-pass metabolism.[2] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 g | Rapid absorption, bypassing the gastrointestinal tract.[4] |
| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 g | 100% bioavailability; suitable for compounds with poor oral absorption.[4] |
| Subcutaneous (SC) | < 2-3 mL | 25-27 g | Slower, more sustained absorption compared to IP or IV.[4] |
| Intramuscular (IM) | < 0.05 mL | 25-27 g | Can be used for sustained release formulations.[4] |
Experimental Protocol: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing of compounds in mice.
Materials:
-
Trk inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needle (18-20 gauge, with a ball tip)
-
Syringe (1 mL)
-
Mouse scale
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Draw the appropriate volume of the Trk inhibitor formulation into the syringe attached to the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Position the mouse in an upright position.
-
Carefully insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Pharmacokinetic Studies of Trk Inhibitors in Mice
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a Trk inhibitor.[5][6] This information is crucial for optimizing dosing schedules and predicting therapeutic efficacy.[7][8]
Typical Pharmacokinetic Parameters
A standard PK study in mice typically involves administering the compound via two different routes (e.g., IV and PO) to determine key parameters.[7]
Table 2: Illustrative Pharmacokinetic Parameters of a Novel Trk Inhibitor
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | 1500 | 800 | Maximum plasma concentration. |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax. |
| AUC (ng*h/mL) | 2500 | 4000 | Area under the concentration-time curve. |
| t1/2 (h) | 2.5 | 3.0 | Elimination half-life. |
| Bioavailability (%) | N/A | 64 | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocol: Serial Blood Sampling for PK Analysis
This protocol outlines a method for collecting multiple blood samples from a single mouse to generate a complete PK profile.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Lancets or fine-gauge needles
-
Capillary tubes
-
Centrifuge
Procedure:
-
Administer the Trk inhibitor to the mouse via the desired route.
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h), anesthetize the mouse.
-
Collect a small volume of blood (e.g., 20-30 µL) via submandibular or saphenous vein puncture using a lancet.
-
Collect the blood into a capillary tube and transfer it to an EDTA-coated microcentrifuge tube.
-
Keep the samples on ice.
-
After the final time point, a terminal blood sample can be collected via cardiac puncture.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis by LC-MS/MS.
In Vivo Efficacy Studies in Mouse Cancer Models
Efficacy studies in relevant mouse models are critical for evaluating the anti-tumor activity of a Trk inhibitor.[9][10] The choice of model, whether a xenograft (human tumor cells in immunocompromised mice) or a syngeneic model (mouse tumor cells in immunocompetent mice), will depend on the specific research question.[11]
Quantifying Anti-Tumor Efficacy
The primary endpoint in most preclinical efficacy studies is the inhibition of tumor growth.
Table 3: Illustrative Efficacy Data for a Trk Inhibitor in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | 10 mL/kg, PO, QD | 1250 ± 150 | N/A |
| Trk Inhibitor A | 25 mg/kg, PO, QD | 500 ± 80 | 60 |
| Trk Inhibitor A | 50 mg/kg, PO, QD | 250 ± 50 | 80 |
QD: once daily
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol describes a typical workflow for assessing the efficacy of a Trk inhibitor in a subcutaneous tumor model.
Materials:
-
Cancer cell line with known Trk fusion/mutation
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (optional)
-
Calipers
-
Trk inhibitor formulation and vehicle control
Procedure:
-
Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the Trk inhibitor or vehicle control according to the planned dosing schedule.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizing Pathways and Workflows
Trk Signaling Pathway
The following diagram illustrates a simplified Trk signaling pathway that is often targeted by inhibitors.
Caption: Simplified Trk signaling pathway and the inhibitory action of a Trk inhibitor.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the logical flow of an in vivo efficacy study.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. google.com [google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. cea.unizar.es [cea.unizar.es]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Available Technologies - NCI [techtransfer.cancer.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in Trk-IN-10 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trk-IN-10 in their experiments. The information is tailored for scientists and drug development professionals to help address unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Tropomyosin receptor kinases (Trk), specifically targeting TrkA and its G595R mutant, which is a common resistance mutation.[1][2] It functions by blocking the ATP binding site of the Trk kinase, thereby preventing phosphorylation and activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[3][4]
Q2: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assay. What are the possible causes?
A2: Several factors could contribute to lower than expected potency:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in the assay medium. Poor solubility can lead to a lower effective concentration.[5][6][7] It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Cell Line Characteristics: The expression level of Trk receptors in your cell line can significantly impact inhibitor potency.[] Verify the expression of TrkA, TrkB, and TrkC in your chosen cell model. Additionally, the presence of drug efflux pumps could reduce the intracellular concentration of the inhibitor.
-
Assay Conditions: The concentration of ATP in your assay can affect the IC50 value of competitive inhibitors like this compound.[9] High ATP concentrations can lead to an underestimation of potency. Also, ensure the DMSO concentration is consistent across all wells and within the tolerated range for your cells, as it can impact enzyme activity.[9][10]
-
Off-Target Resistance: Your cells may have developed resistance through activation of bypass signaling pathways (e.g., BRAF, KRAS, or MET mutations) that circumvent the need for Trk signaling.[11]
Q3: My cells treated with this compound are showing signs of toxicity that do not correlate with Trk inhibition. What could be the reason?
A3: While this compound is highly selective for Trk kinases, it does have some off-target activity. It has been shown to inhibit Anaplastic Lymphoma Kinase (ALK) with an IC50 of 350 nM.[1] If your cell line expresses ALK, this could contribute to the observed effects. It is also important to consider general compound toxicity unrelated to its kinase inhibitory activity. A proper control experiment using a structurally similar but inactive compound, if available, can help to dissect these effects.
Q4: After initial successful inhibition, my cell cultures are developing resistance to this compound. What are the known mechanisms of resistance?
A4: Acquired resistance to Trk inhibitors is a known challenge.[] The primary mechanisms include:
-
On-Target Mutations: Secondary mutations in the Trk kinase domain can prevent the inhibitor from binding effectively.[12] Common mutations occur at the solvent front (e.g., G595R in TrkA), gatekeeper, and xDFG residues.[12][13]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to bypass their dependency on Trk signaling for survival and proliferation.[11]
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value in a Cell-Based Kinase Assay
This guide provides a step-by-step approach to troubleshoot a higher-than-expected IC50 value for this compound.
Experimental Workflow:
Caption: Troubleshooting workflow for high IC50 values.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Integrity | Improper storage or repeated freeze-thaw cycles can degrade the compound. Poor solubility leads to a lower effective concentration.[5] |
| 2 | Confirm Cell Line Identity | Cell line misidentification or contamination can lead to inconsistent results. |
| 3 | Review Assay Protocol | Errors in calculations or reagent preparation are common sources of unexpected results. |
| 4 | Optimize Compound Delivery | High concentrations of DMSO can be toxic to cells and affect enzyme activity.[9] |
| 5 | Characterize Cell Line | The level of target expression directly influences the inhibitor's potency. Off-target effects on ALK could confound results.[1] |
| 6 | Refine Assay Conditions | For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration.[9] |
| 7 | Investigate Resistance | If initial steps do not resolve the issue, acquired or intrinsic resistance mechanisms may be present.[11][12] |
Guide 2: Investigating Acquired Resistance to this compound
This guide outlines a workflow for investigating the mechanisms of acquired resistance in a cell line that was initially sensitive to this compound.
Logical Relationship Diagram:
Caption: Investigating acquired resistance mechanisms.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| TrkA | 0.86 | [1] |
| TrkA (G595R) | 6.92 | [1] |
| ALK | 350 | [1] |
Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay
This protocol describes a general method to assess the inhibitory activity of this compound on Trk receptor phosphorylation in a cellular context.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells have attached, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours. This reduces basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB) for 10-15 minutes to induce Trk receptor phosphorylation.[3][14]
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection: Quantify the levels of phosphorylated Trk (p-Trk) and total Trk using an ELISA, Western blot, or other immunoassays.[15]
-
Data Analysis: Normalize the p-Trk signal to the total Trk signal. Plot the normalized p-Trk levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Signaling Pathways
Trk Signaling Pathway:
The Trk receptors, upon binding to their respective neurotrophin ligands, dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades.[4][14] The three major pathways are the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[4][14]
Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 7. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. targetedonc.com [targetedonc.com]
- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ilcn.org [ilcn.org]
- 14. Trk receptor - Wikipedia [en.wikipedia.org]
- 15. reactionbiology.com [reactionbiology.com]
Optimizing the effective concentration of Trk-IN-10 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the effective concentration of Trk-IN-10 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinase (Trk).[1] Trk receptors (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that, upon binding with their neurotrophin ligands, activate downstream signaling pathways crucial for cell proliferation, differentiation, and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2][3][4][5] this compound functions by blocking the kinase activity of Trk receptors, thereby inhibiting these downstream signals.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC50 values for this compound are summarized below.
| Target | IC50 Value |
| TrkA | 0.86 nM |
| TrkA (G595R mutant) | 6.92 nM |
| ALK | 350 nM |
| Data sourced from MedchemExpress.[1] |
Q3: What are the major signaling pathways regulated by Trk receptors?
Activation of Trk receptors by neurotrophins leads to receptor dimerization and autophosphorylation, which initiates several downstream signaling cascades.[2][6] The primary pathways involved in promoting cell survival and proliferation include:
-
RAS/MAPK Pathway: Leads to the activation of RAF, MEK, and ERK, which translocate to the nucleus to regulate gene transcription.[3][4]
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and preventing apoptosis.[3][4]
-
PLCγ Pathway: Involves the activation of Phospholipase C gamma, leading to downstream signaling events.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting TRK Proteins in Clinical Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to address poor solubility of Trk-IN-10 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Trk-IN-10, a potent inhibitor of Tropomyosin receptor kinases (Trk).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a highly selective and potent inhibitor of Trk kinases, which are key targets in the development of cancer therapies.[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
Based on data for similar Trk inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4][5][6] It is generally insoluble in water and has limited solubility in ethanol.[3][4]
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[7] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Q4: My this compound precipitates when I add it to my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue.[8] Refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide: Poor Aqueous Solubility of this compound
This guide provides systematic approaches to overcome solubility challenges with this compound in your experiments.
Issue 1: Preparing a Stable Stock Solution
Problem: The powdered this compound does not dissolve completely.
Solution:
-
Use the right solvent: As indicated by data from similar compounds, use 100% anhydrous DMSO to prepare your initial stock solution.[3][4][5][6]
-
Gentle warming and vortexing: If the compound is slow to dissolve, gentle warming in a water bath (up to 37°C) and vortexing can aid dissolution.
-
Sonication: For highly concentrated solutions, brief sonication can help break up aggregates and facilitate dissolution.
Issue 2: Precipitation in Cell Culture Media
Problem: The compound precipitates out of solution when the DMSO stock is added to the cell culture medium.
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. For example, first, dilute the stock solution in a small volume of serum-free media, mix well, and then add this intermediate dilution to the final volume of complete media.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your assay, but not exceeding the tolerance limit of your cells (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.[7]
-
Serum in Media: The presence of serum in the cell culture medium can sometimes help to stabilize hydrophobic compounds. Prepare your final working solution in complete medium containing serum.
Issue 3: Inconsistent Results in Biological Assays
Problem: High variability between replicate wells or experiments.
Cause: This can be due to inconsistent amounts of dissolved this compound.
Solutions:
-
Fresh Working Solutions: Always prepare fresh working dilutions of this compound from your DMSO stock for each experiment. Do not store aqueous dilutions.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is visible, do not use it.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Quantitative Data Summary
The following table summarizes the solubility of similar Trk inhibitors in common laboratory solvents. While specific data for this compound is not publicly available, this information provides a strong indication of its likely solubility profile.
| Solvent | Solubility of Similar Trk Inhibitors | Reference |
| DMSO | ≥ 95 mg/mL | [3][4][5][6] |
| Ethanol | Sparingly Soluble to Insoluble | [3][4][5] |
| Water | Insoluble | [3][4] |
| DMF | ~20 mg/mL (for TIC10) | [9][10] |
| DMF:PBS (1:1) | ~0.5 mg/mL (for TIC10) | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 397.40 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.974 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM intermediate solution in 1% DMSO.
-
Vortex the intermediate solution gently but thoroughly.
-
Final Dilution: In a separate tube containing the final volume of cell culture medium for your experiment (e.g., 900 µL for a final volume of 1 mL), add 100 µL of the 100 µM intermediate solution.
-
Mix gently by inverting the tube or pipetting up and down. This results in a final concentration of 10 µM this compound with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizations
Trk Signaling Pathway
Caption: Overview of the Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound solutions for cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Why is my Trk-IN-10 not inhibiting Trk phosphorylation?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trk-IN-10.
Frequently Asked Questions (FAQs)
Q1: My this compound is not inhibiting Trk phosphorylation in my cell-based assay. What are the possible reasons?
There are several potential reasons why this compound may not be showing the expected inhibitory activity on Trk phosphorylation in your experiments. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, and the biological system being used. This guide will walk you through a systematic troubleshooting process to identify the root cause of the problem.
Troubleshooting Guide: Why is my this compound not inhibiting Trk phosphorylation?
This guide is designed to help you systematically troubleshoot common issues that may lead to a lack of efficacy with this compound in your cell-based assays.
Section 1: Initial Checks and Common Pitfalls
Before delving into more complex troubleshooting, it's essential to rule out common sources of error related to the inhibitor and basic experimental setup.
1.1. Inhibitor Integrity and Handling
-
Question: Could my this compound be degraded or inactive?
-
Answer: Improper storage and handling can compromise the stability of small molecule inhibitors. According to available datasheets, this compound powder is stable for up to 2 years at -20°C. In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C[1].
-
Action:
-
Confirm that the inhibitor has been stored correctly according to the manufacturer's instructions.
-
Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquot the stock solution into smaller, single-use volumes.
-
If the inhibitor has been stored for an extended period or at an incorrect temperature, consider purchasing a fresh batch.
-
-
1.2. Solubility and Precipitation
-
Question: Is it possible that my this compound is precipitating out of solution in the cell culture medium?
-
Answer: While this compound is soluble in DMSO, its solubility in aqueous cell culture media is likely to be much lower. Adding a concentrated DMSO stock directly to your media can cause the compound to precipitate, drastically reducing its effective concentration.
-
Action:
-
When preparing your working concentration, perform serial dilutions. First, dilute the concentrated DMSO stock in a small volume of serum-free medium, vortexing gently, and then add this to your final volume of complete medium.
-
Visually inspect your final treatment medium for any signs of precipitation or cloudiness, both immediately after preparation and after incubation at 37°C.
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[2]. Run a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
-
1.3. Experimental Design and Controls
-
Question: Are my experimental controls appropriate to conclude that the inhibitor is not working?
-
Answer: Robust controls are critical for interpreting your results.
-
Action:
-
Positive Control: Include a known, well-characterized Trk inhibitor (e.g., Larotrectinib or Entrectinib) in your experiment to confirm that the Trk signaling pathway is inhibitable in your cell line.
-
Vehicle Control: As mentioned, always include a DMSO-only control at the same final concentration as your this compound treatment.
-
Stimulation Control: Ensure that you can robustly detect Trk phosphorylation in your positive control (e.g., cells treated with a Trk ligand like NGF or BDNF, or untreated cells if they have constitutively active Trk) before assessing the effect of the inhibitor.
-
-
Section 2: In-Depth Experimental Troubleshooting
If the initial checks do not resolve the issue, the next step is to investigate the experimental parameters and the biological system more closely.
2.1. Inhibitor Concentration and Treatment Time
-
Question: Am I using the optimal concentration and treatment duration for this compound?
-
Answer: The provided IC50 values for this compound are in the low nanomolar range in biochemical assays (0.86 nM for TrkA)[1][3][4]. However, the effective concentration in a cell-based assay (EC50) is often significantly higher due to factors like cell permeability and protein binding.
-
Action:
-
Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration in your specific cell line.
-
Conduct a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to identify the optimal treatment duration. Inhibition of phosphorylation can be a rapid event.
-
-
2.2. Cell Line-Specific Factors
-
Question: Could my cell line be resistant to this compound?
-
Answer: Cell lines can exhibit intrinsic or acquired resistance to kinase inhibitors.
-
Action:
-
Target Expression: Confirm that your cell line expresses the target Trk receptor (TrkA, TrkB, or TrkC) at a sufficient level. You can verify this by Western blot or qPCR.
-
Drug Efflux Pumps: Some cell lines have high expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively pump small molecule inhibitors out of the cell, preventing them from reaching their intracellular target[5][6][7][8]. Consider co-treatment with an inhibitor of these pumps (e.g., verapamil for P-glycoprotein) to see if this restores the activity of this compound.
-
Acquired Resistance: If you are using a cell line that has been previously treated with other kinase inhibitors, it may have developed resistance mechanisms. Common on-target resistance mechanisms for Trk inhibitors include mutations in the kinase domain, such as in the solvent front, gatekeeper, or xDFG motif. Off-target resistance can occur through the activation of bypass signaling pathways (e.g., BRAF, KRAS, or MET)[9][10]. Consider sequencing the Trk gene in your cell line to check for known resistance mutations.
-
-
2.3. Western Blot Protocol Optimization
-
Question: Is my Western blot protocol optimized for detecting changes in Trk phosphorylation?
-
Answer: Detecting phosphorylated proteins requires specific considerations to preserve the labile phosphate groups and ensure a good signal-to-noise ratio.
-
Action:
-
Lysis Buffer: Your lysis buffer must contain both protease and phosphatase inhibitors. A common phosphatase inhibitor cocktail includes sodium fluoride, sodium orthovanadate, and β-glycerophosphate.
-
Sample Handling: Keep your samples on ice at all times during preparation to minimize enzymatic activity.
-
Blocking Buffer: For phospho-specific antibodies, it is generally recommended to use 5% Bovine Serum Albumin (BSA) in TBST or PBST for blocking, as milk contains phosphoproteins (casein) that can lead to high background[11].
-
Antibodies: Use a well-validated phospho-specific Trk antibody. Always run a parallel blot for total Trk to normalize the phospho-signal and confirm that the inhibitor is not causing degradation of the Trk protein.
-
Positive Control Lysate: If possible, include a positive control lysate from a cell line known to have high Trk phosphorylation.
-
-
Data Summary Table
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Reference |
| IC50 | 0.86 nM | TrkA | [1][3][4] |
| IC50 | 6.92 nM | TrkA (G595R mutant) | [1][3][4] |
| IC50 | 350 nM | ALK | [1][3][4] |
| Storage (Powder) | 2 years at -20°C | N/A | [1] |
| Storage (in DMSO) | 2 weeks at 4°C | N/A | [1] |
| Storage (in DMSO) | 6 months at -80°C | N/A | [1] |
Visual Troubleshooting Aids
The following diagrams illustrate the Trk signaling pathway and a logical workflow for troubleshooting your experiment.
Caption: The Trk signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. database.ich.org [database.ich.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking down response and resistance to TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cell viability issues after treatment with high concentrations of Trk-IN-10
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers observing significant cell viability loss after treatment with high concentrations of the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, TrkC).[1] These receptors are receptor tyrosine kinases (RTKs) that, upon binding with their neurotrophin ligands (like NGF for TrkA), activate downstream signaling pathways crucial for cell proliferation, differentiation, and survival, such as the PI3K/Akt and Ras/MAPK pathways.[2][3][4] this compound functions by blocking the kinase activity of Trk receptors, thereby inhibiting these pro-survival signals.
Q2: Why am I observing high levels of cell death at concentrations of this compound that seem higher than the reported IC50 values?
There are several potential reasons for this observation:
-
On-Target Cytotoxicity: If your cell line's survival is highly dependent on Trk signaling (an "addicted" cell line), potent inhibition of this pathway can be expected to induce programmed cell death (apoptosis).[3]
-
Off-Target Effects: At higher concentrations, the selectivity of any kinase inhibitor can decrease, leading to the inhibition of other kinases or cellular targets essential for cell survival.[5][6][7] While this compound is highly selective for Trk over ALK, its activity against a broader panel of kinases at high concentrations may not be fully characterized.[1]
-
Incorrect IC50 Reference: The half-maximal inhibitory concentration (IC50) can vary significantly between a biochemical assay (using purified enzymes) and a cell-based assay.[8] Furthermore, cellular IC50 values are highly dependent on the specific cell line, its genetic background, and culture conditions. It is crucial to determine the IC50 empirically in your experimental system.
-
Experimental Variables: Issues with compound solubility, stability in media over the treatment duration, or interactions with media components can affect the compound's effective concentration and lead to unexpected cytotoxicity.
Q3: Could the cell death I'm seeing be a desired "on-target" effect?
Yes. Trk receptors are key regulators of cell survival pathways.[2][3] In cancers driven by NTRK gene fusions, tumor cells are critically dependent on Trk signaling to evade apoptosis.[4] Therefore, inhibiting Trk in these cells is the intended mechanism of action and is expected to cause cell death. On-target effects are also known to cause specific toxicities in non-cancerous cells that rely on Trk signaling, such as neurons.[9][10]
Q4: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Key strategies include:
-
Rescue Experiments: Attempt to "rescue" the cells from death by adding the specific ligand for the Trk receptor (e.g., Nerve Growth Factor, NGF, for TrkA-dependent cells) to the media along with the inhibitor. If the cytotoxicity is on-target, providing the activating ligand may partially or fully overcome the inhibitor's effect.
-
Use of Structurally Different Inhibitors: Treat cells with another potent Trk inhibitor that has a different chemical structure (e.g., Larotrectinib or Entrectinib). If this second inhibitor phenocopies the cell death seen with this compound, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target Trk receptor. If the knockdown cells become resistant to this compound compared to control cells, it confirms the drug acts through that target.[7]
Troubleshooting Guide: High Cell Viability Loss
Problem: My cells show a dramatic decrease in viability after treatment with high concentrations of this compound. How should I proceed?
Follow this step-by-step guide to diagnose the issue.
Step 1: Verify Your Experimental Parameters
-
Question: Are my inhibitor stock and treatment concentrations accurate?
-
Answer: Always verify the calculations for your serial dilutions. Ensure your DMSO (or other solvent) concentration is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%). Prepare fresh dilutions from a validated stock solution, as compounds can degrade over time.
Step 2: Determine the Potency (IC50) in Your Specific Cell Line
-
Question: What is the actual potency of this compound in my experimental model?
-
Answer: The most important first experiment is to perform a dose-response curve. This involves treating your cells with a wide range of this compound concentrations (e.g., 8-12 points, using log or semi-log dilutions) to determine the precise IC50 value in your system. This will establish the therapeutic window and identify the concentration range where cytotoxicity begins.
Step 3: Characterize the Mechanism of Cell Death
-
Question: Are the cells dying via apoptosis (programmed cell death) or necrosis (uncontrolled death, often due to acute toxicity)?
-
Answer: Characterizing the mode of cell death can provide clues about the mechanism. On-target effects of kinase inhibitors often lead to apoptosis. Widespread necrosis at high concentrations may suggest a general cytotoxic or off-target effect. Use an Annexin V and Propidium Iodide (PI) assay to distinguish between these states.[11][12]
Step 4: Investigate On-Target vs. Off-Target Effects
-
Question: Is the observed cytotoxicity a result of Trk inhibition or an unrelated effect?
-
Answer: Based on the results from the previous steps, perform experiments to confirm the mechanism as described in FAQ Q4. If a rescue experiment with a Trk ligand fails and other Trk inhibitors do not cause the same effect at equivalent potencies, the cytotoxicity is likely due to off-target activity.
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary target TrkA and the off-target kinase ALK, highlighting its selectivity.
| Kinase Target | IC50 (nM) | Reference |
| TrkA | 0.86 | [1] |
| TrkA (G595R) | 6.92 | [1] |
| ALK | 350 | [1] |
Table 2: Example Plate Layout for a Dose-Response Experiment (96-Well Plate) This layout can be used to determine the IC50 of this compound. It includes vehicle controls (DMSO) and a blank (media only). Concentrations should be adjusted based on the expected potency.
| Well Rows (A-H) | Column 1-3 (Control) | Column 4-11 (this compound Dilutions) | Column 12 (Blank) |
| Row A-D | Cells + DMSO (0.1%) | Cells + 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, 13.7 nM, 4.6 nM | Media Only |
| Row E-H | Cells + DMSO (0.1%) | Cells + 10 µM, 3.3 µM, 1.1 µM, 370 nM, 123 nM, 41 nM, 13.7 nM, 4.6 nM | Media Only |
Key Experimental Protocols
Protocol 1: Cell Viability Measurement using Luminescence-Based Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence.
-
CellTiter-Glo® Luminescence Cell Viability Assay kit.
-
Multichannel pipette.
-
Luminometer plate reader.
Methodology:
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat Cells: Add serially diluted this compound to the appropriate wells as outlined in your experimental plan (e.g., Table 2). Include vehicle-only (DMSO) controls.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) under standard cell culture conditions.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Equilibrate the CellTiter-Glo® Reagent to room temperature and prepare it according to the manufacturer's instructions.
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix and Incubate: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Following this, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average value from the media-only blank wells from all other measurements. Normalize the data by setting the average of the vehicle-treated wells to 100% viability. Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.[13][14]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Methodology:
-
Induce Cell Death: Seed and treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (negative) and a positive control for apoptosis (e.g., staurosporine treatment).
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[11]
-
Wash Cells: Wash the cell pellet twice with cold PBS, centrifuging between washes.[11]
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Stain Cells: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilute and Analyze: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible, keeping them on ice.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare population).
-
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity issues with this compound.
Caption: Workflow for a standard dose-response cell viability experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathology & Oncology Research | On-Target Side Effects of Targeted Therapeutics of Cancer [por-journal.com]
- 10. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. kumc.edu [kumc.edu]
Best practices for storing and handling Trk-IN-10 to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Trk-IN-10 to maintain its potency and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to two years.[1]
Q2: How should I store this compound once it is reconstituted in a solvent?
A2: The storage of reconstituted this compound depends on the duration and temperature. For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks. For longer-term storage of up to six months, it is recommended to store the DMSO solution at -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What is the best solvent for reconstituting this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting this compound.
Q4: How can I ensure the accurate concentration of my reconstituted this compound solution?
A4: To ensure accuracy, it is crucial to use calibrated pipettes and high-purity solvents. After reconstitution, briefly vortex the solution to ensure it is fully dissolved and homogenous before making further dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in my assay. | 1. Improper Storage: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. 2. Incorrect Dilution: Errors in calculating dilutions can lead to a final concentration that is too low. 3. Incomplete Solubilization: The compound may not have been fully dissolved during reconstitution. | 1. Verify Storage Conditions: Ensure that the powdered and reconstituted this compound has been stored at the recommended temperatures (-20°C for powder, -80°C for long-term solution).[1] Prepare fresh aliquots from a new vial if degradation is suspected. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations for serial dilutions. Use a freshly prepared stock solution to make new working solutions. 3. Ensure Complete Dissolution: After adding the solvent, gently vortex the vial to ensure all powder is dissolved. Visually inspect the solution for any undissolved particulates before use. |
| Precipitate formation in my stock or working solution. | 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the solvent or the aqueous buffer it was diluted into. 2. Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution. | 1. Review Solubility Information: Do not exceed the recommended concentration for your stock solution. When diluting into aqueous buffers, consider the final concentration and the percentage of the organic solvent to maintain solubility. 2. Warm Solution Gently: If precipitation is observed after storage at a low temperature, gently warm the solution to room temperature and vortex to redissolve the compound before use. Avoid excessive heat. |
| Inconsistent results between experiments. | 1. Variable Compound Potency: This could be due to the degradation of a single stock solution used over a long period. 2. Pipetting Inaccuracy: Inconsistent volumes during dilution can lead to variability in the final concentration. | 1. Use Fresh Aliquots: For each experiment, use a new, single-use aliquot of the stock solution that has been stored at -80°C. This minimizes the impact of potential degradation from repeated handling of the main stock. 2. Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate and reproducible liquid handling. |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the vial and add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and gently vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
For storage, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound from a DMSO stock for use in cellular or biochemical assays.
Materials:
-
This compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.
-
It is critical to add the this compound stock solution to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Simplified Trk signaling pathways and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
Interpreting conflicting data from Trk-IN-10 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve conflicting data from functional assays involving Trk-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk), which are a family of receptor tyrosine kinases (RTKs).[1][2] The Trk family includes TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3][4] These receptors play a crucial role in the development and function of the nervous system by regulating cell differentiation, proliferation, and survival.[2][5] this compound functions by inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound can vary depending on the specific Trk isoform and the presence of mutations. It is crucial to consider these factors when comparing experimental results to published data.
| Target Kinase | IC50 (nM) | Notes |
| TrkA | 0.86 | Wild-type enzyme.[1] |
| TrkA (G595R) | 6.92 | G595R is a known resistance mutation.[1] |
| ALK | 350 | Demonstrates selectivity for Trk over ALK.[1] |
Q3: Why are my experimental IC50 values for this compound different from the published data?
Discrepancies in IC50 values are a common issue in kinase inhibitor studies and can arise from a variety of factors.[6] It is essential to ensure that your experimental setup aligns with established protocols. Key factors that can influence IC50 values include:
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound. It is recommended to use an ATP concentration equal to the Kₘ of the kinase.[6]
-
Assay Format: Different assay technologies (e.g., fluorescence-based, luminescence-based, radiometric) have varying sensitivities and can be prone to different types of interference.[7][8]
-
Cell Line and Target Expression: In cell-based assays, the specific cell line used, the expression level of the target Trk receptor, and the presence of any mutations can all affect the observed potency.[9]
-
Reagent Quality: The purity of the kinase, substrate, and other reagents can influence enzymatic activity and inhibitor performance.[7]
Q4: I am observing conflicting results between my biochemical and cell-based assays. What could be the reason?
It is not uncommon to see a shift in potency between biochemical and cell-based assays. Biochemical assays measure the direct interaction between an inhibitor and an isolated enzyme, while cell-based assays assess the inhibitor's effect within a complex cellular environment.[10] Several factors can contribute to these differences:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration used in a biochemical assay.
-
Off-Target Effects: In a cellular context, the compound may interact with other kinases or cellular components, leading to an observed phenotype that is not solely due to the inhibition of the primary target.[11]
-
Cellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays where ATP levels can be controlled.[8]
-
Efflux Pumps: Cells may actively transport the inhibitor out, reducing its effective intracellular concentration.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Inconsistent results in cell-based assays can be frustrating. Here are some common causes and troubleshooting steps:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Inconsistent Seeding Density: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells.[9]
-
Edge Effects in Multi-Well Plates: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for kinase inhibitors, can be toxic to cells. Maintain a consistent and low final DMSO concentration (typically ≤ 0.5%) across all wells, including controls.[7]
Issue 2: No or Low Activity of this compound in a Functional Assay
If this compound is not showing the expected inhibitory activity, consider the following:
-
Compound Integrity: Verify the identity and purity of your this compound stock. Improper storage or handling can lead to compound degradation.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect. Optimize the assay window by adjusting substrate or enzyme concentrations.[7]
-
Cell Line Suitability: Confirm that the cell line you are using expresses the target Trk receptor at a sufficient level. Also, be aware that different Trk isoforms exist (e.g., full-length vs. truncated), which may have different functional capabilities.[12]
-
Incorrect Assay Conditions: Review the assay protocol to ensure that all parameters, such as incubation times, temperatures, and reagent concentrations, are optimal for the specific kinase and assay format.[13]
Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a downstream target of Trk signaling, such as ERK.
-
Cell Seeding: Seed cells (e.g., NIH3T3-TrkC) in 6-well plates and allow them to adhere overnight.[9]
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1 hour.
-
Ligand Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., NT-3 for TrkC-expressing cells) for 15 minutes to activate the Trk signaling pathway.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well white, flat-bottom plate at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[9]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present and therefore to the number of viable cells.
Visualizations
Caption: Simplified Trk signaling pathways.
Caption: General workflow for a cell-based viability assay.
Caption: Troubleshooting decision tree for conflicting data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Trk receptor - Wikipedia [en.wikipedia.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Assay Services | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. Alternative forms of rat TrkC with different functional capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Kinase selectivity profiling of Trk-IN-10 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Trk-IN-10 against a panel of kinases, with a focus on its performance relative to other established Tropomyosin receptor kinase (Trk) inhibitors. The information presented is intended to assist researchers in evaluating the potential of this compound as a selective pharmacological tool or a starting point for therapeutic development.
Executive Summary
This compound is a potent inhibitor of Trk family kinases. To understand its broader applicability and potential off-target effects, a comprehensive analysis of its kinase selectivity is crucial. This guide summarizes the available quantitative data on this compound's inhibitory activity and compares it with two clinically relevant Trk inhibitors, Larotrectinib and Entrectinib. The data indicates that while this compound is highly potent against its primary Trk targets, its profile against a wider range of kinases is less defined in publicly available literature compared to the more extensively characterized comparators.
Kinase Selectivity Profiles
The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator compounds against a selection of kinases. This data is compiled from various sources and provides a snapshot of their relative selectivities.
| Kinase Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| TrkA | 0.86 [1] | 5-11[2][3] | 1-5[2][3] |
| TrkB | Not Available | 5-11[2][3] | 1-5[2][3] |
| TrkC | Not Available | 5-11[2][3] | 1-5[2][3] |
| TrkA G595R | 6.92[1] | - | - |
| ALK | 350[1] | >1000 | 1-5[2] |
| ROS1 | Not Available | >1000 | 1-5[2] |
| TNK2 | Not Available | Moderately Active | Not Available |
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery and chemical probe development. A variety of biochemical assays are employed to measure the interaction of a compound with a panel of purified kinases. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Principle of the LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with a fluorescent acceptor (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, excitation of the Eu chelate leads to FRET to the acceptor, resulting in a high TR-FRET signal. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.
Generalized Experimental Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution containing the Eu-labeled kinase and the Alexa Fluor 647-labeled tracer at optimized concentrations.
-
-
Assay Reaction:
-
In a low-volume 384-well plate, add a small volume of the serially diluted test compound.
-
Add the Eu-labeled kinase/tracer mixture to initiate the binding reaction.
-
Include controls for high FRET (no inhibitor) and low FRET (a known potent inhibitor or no kinase).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the Eu donor and 665 nm for the Alexa Fluor 647 acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
-
Visualizing Key Processes
To further illustrate the context of Trk inhibition and the experimental workflow, the following diagrams are provided.
References
Trk-IN-10: A Comparative Analysis of Selectivity Among Pan-Trk Inhibitors
For Immediate Release
[City, State] – [Date] – A detailed comparison of the investigational pan-Trk inhibitor, Trk-IN-10, with other notable pan-Trk inhibitors reveals a promising selectivity profile, although comprehensive data for a direct head-to-head comparison remains limited. This guide provides an objective analysis of available data for researchers, scientists, and drug development professionals.
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making them a key target for anti-cancer therapies. Pan-Trk inhibitors, designed to target all three Trk isoforms, have shown significant clinical efficacy. This report focuses on the selectivity of this compound in comparison to other well-characterized pan-Trk inhibitors.
Quantitative Comparison of Inhibitor Potency
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the available IC50 data for this compound and other prominent pan-Trk inhibitors against Trk family kinases and other select kinases. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Other Kinases (IC50, nM) |
| This compound | 0.86[1] | Data Not Available | Data Not Available | ALK (350)[1] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | TNK2 (Significant Inhibition) |
| Entrectinib | 1-5 | 1-5 | 1-5 | ROS1 (0.2), ALK (1.6) |
| Selitrectinib | Low nM | Low nM | Low nM | - |
| Repotrectinib | <0.2 | <0.2 | <0.2 | ROS1, ALK |
| GNF-4256 | Low nM | Low nM | Low nM | Highly Selective |
Data for Larotrectinib, Entrectinib, Selitrectinib, Repotrectinib, and GNF-4256 are compiled from various sources and represent a general potency range. Specific IC50 values can vary between studies.
Based on the available data, this compound demonstrates potent inhibition of TrkA with an IC50 of 0.86 nM.[1] It also shows activity against the acquired resistance mutation TrkA G595R with an IC50 of 6.92 nM.[1] A key differentiator for this compound appears to be its high selectivity over anaplastic lymphoma kinase (ALK), with an IC50 of 350 nM, suggesting a potentially favorable side-effect profile compared to multi-kinase inhibitors that also target ALK.[1] However, the absence of publicly available data on its activity against TrkB and TrkC, as well as a broader kinome scan, currently limits a comprehensive assessment of its pan-Trk selectivity and off-target profile.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically cited in the evaluation of pan-Trk inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human TrkA, TrkB, or TrkC enzyme and the appropriate substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)₄) in kinase assay buffer.
-
Prepare an ATP solution at a concentration that is approximately the Km for the specific Trk kinase being tested.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 2.5 µL of the enzyme solution and 2.5 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Trk Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of Trk receptors in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target Trk receptor (e.g., a cell line with an NTRK gene fusion) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 2 hours.
-
-
Cell Lysis:
-
Remove the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA for Phospho-Trk:
-
Coat a high-binding ELISA plate with a capture antibody specific for the total Trk protein.
-
Add the cell lysates to the coated wells and incubate to allow the Trk protein to bind.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the Trk receptor (e.g., anti-phospho-Trk (Tyr490)).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the phospho-Trk signal to the total Trk protein levels.
-
Calculate the percentage of inhibition of Trk phosphorylation for each inhibitor concentration.
-
Determine the IC50 value using a dose-response curve.
-
Visualizing Key Pathways and Processes
To better understand the context of Trk inhibition, the following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
Independent Verification of Trk-IN-10 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparison of the half-maximal inhibitory concentration (IC50) values of Trk-IN-10, a potent Tropomyosin receptor kinase (Trk) inhibitor. The data presented here is compiled from publicly available information to offer an objective analysis of this compound's potency and selectivity in comparison to other known Trk inhibitors.
Summary of this compound Potency
This compound has emerged as a significant inhibitor of Trk kinases, demonstrating high potency against TrkA. Available data indicates an IC50 value of 0.86 nM for this compound against TrkA. Furthermore, it retains substantial activity against the G595R mutant of TrkA, with a reported IC50 of 6.92 nM [1]. This mutation is a known resistance mechanism to some first-generation Trk inhibitors.
In terms of selectivity, this compound shows significantly less activity against Anaplastic Lymphoma Kinase (ALK), with a reported IC50 of 350 nM , suggesting a favorable selectivity profile for the Trk family over this particular off-target kinase[1].
At present, the IC50 values of this compound against TrkB and TrkC are not explicitly available in the reviewed public data. The primary research article by Fan Y, et al. in Bioorganic & Medicinal Chemistry Letters, 2022, is the likely source for the complete kinase profiling of this compound.
Comparative Analysis of Trk Inhibitor IC50 Values
To provide context for this compound's potency, the following table summarizes the IC50 values of other well-characterized Trk inhibitors.
| Inhibitor | TrkA (nM) | TrkB (nM) | TrkC (nM) | Key Off-Targets (nM) |
| This compound | 0.86 [1] | Not Available | Not Available | ALK: 350[1] |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | Highly selective for Trk kinases |
| Entrectinib | 1 - 5 | 1 - 5 | 1 - 5 | ROS1, ALK |
Experimental Protocols for IC50 Determination
The determination of IC50 values is crucial for characterizing the potency of a kinase inhibitor. Below are generalized protocols for biochemical and cell-based assays commonly used in the field.
Biochemical Kinase Assay (Generalized)
This type of assay measures the direct inhibition of the kinase's enzymatic activity.
Materials:
-
Recombinant Trk kinase (TrkA, TrkB, or TrkC)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by the Trk kinase)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the Trk kinase, kinase buffer, and the substrate in each well of the microplate.
-
Inhibitor Addition: The test inhibitor is added to the wells at a range of serially diluted concentrations. Control wells with no inhibitor are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: The amount of kinase activity is quantified by measuring the amount of product (phosphorylated substrate or ADP) formed. The method of detection depends on the assay format used.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Assay (Generalized)
This assay format assesses the inhibitor's ability to block Trk signaling within a cellular context.
Materials:
-
A cell line that expresses a Trk receptor (e.g., a cancer cell line with an NTRK gene fusion).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Lysis buffer.
-
Antibodies for detecting phosphorylated Trk (pTrk) and total Trk.
-
Western blotting or ELISA reagents.
Methodology:
-
Cell Culture: Cells are seeded in multi-well plates and allowed to adhere and grow.
-
Inhibitor Treatment: The cells are treated with the test inhibitor at a range of concentrations for a specific duration.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of pTrk: The levels of phosphorylated Trk are measured using techniques like Western blotting or ELISA with specific antibodies. Total Trk levels are also measured for normalization.
-
Data Analysis: The inhibition of Trk phosphorylation at each inhibitor concentration is calculated. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Trk signaling pathway and the general workflow for IC50 determination.
Caption: The Trk signaling pathway is initiated by neurotrophin binding, leading to receptor dimerization and activation of downstream pathways that regulate key cellular processes.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor using a biochemical assay.
References
A Researcher's Guide to Validating Pan-Trk Immunohistochemistry with Trk-IN-10
For researchers and drug development professionals, accurate detection of pan-Trk protein expression is crucial for identifying patient populations that may benefit from targeted Trk inhibitor therapies. This guide provides a comprehensive comparison of validating pan-Trk immunohistochemistry (IHC) results, with a focus on utilizing the selective inhibitor Trk-IN-10 as a negative control to ensure antibody specificity and assay reliability.
Introduction to Pan-Trk Immunohistochemistry and this compound
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a significant role in neuronal development and function.[1][2] Gene fusions involving NTRK genes can lead to the production of chimeric Trk proteins with constitutively active kinase domains, driving the growth of various adult and pediatric tumors.[2][3] Pan-Trk IHC is a valuable screening tool to detect the expression of these Trk proteins, including the fusion proteins, in tumor tissues.[4]
To ensure the specificity of pan-Trk IHC staining, a reliable negative control is essential. This compound is a potent and selective pan-Trk inhibitor.[5] By treating cells or tissues that express Trk proteins with this compound, a reduction in downstream signaling can be expected. While a pan-Trk antibody detects the total protein level, which may not be directly affected by kinase inhibition, using this compound in conjunction with an activator (e.g., a neurotrophin) can serve as a functional validation of the antibody's ability to detect the target in a biologically relevant context. A specific pan-Trk antibody should show a baseline signal that is enhanced upon activation of the Trk pathway and this enhancement should be blocked by pre-treatment with this compound.
Quantitative Data Presentation
The following table presents hypothetical yet expected quantitative data from an experiment designed to validate a pan-Trk antibody using this compound. The data is based on the quantification of IHC staining intensity (e.g., H-score) in a cell line known to express Trk receptors.
| Treatment Group | Mean Staining Intensity (H-score) | Standard Deviation | P-value (vs. Untreated) |
| Untreated Control | 150 | 15 | - |
| Neurotrophin (Activator) | 250 | 20 | <0.01 |
| This compound (Inhibitor) | 145 | 12 | >0.05 |
| Neurotrophin + this compound | 160 | 18 | >0.05 |
This data is illustrative and serves as an example of expected results.
Trk Signaling Pathway
The diagram below illustrates the major signaling pathways activated by Trk receptors. Upon ligand binding, Trk receptors dimerize and autophosphorylate, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6][7][8][9][10]
References
- 1. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. researchgate.net [researchgate.net]
- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trk-IN-10: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, biologically active compounds like Trk-IN-10 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent Tropomyosin receptor kinase (Trk) inhibitor. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to maintain compliance with institutional and regulatory standards.
Understanding the Compound: this compound
This compound is a small molecule inhibitor of Trk kinases, which are key regulators of neuronal function and are implicated in the development of various cancers. Due to its high potency and biological activity, this compound must be handled as a hazardous chemical.
| Property | Value | Source |
| Chemical Formula | C20H20FN5O3 | N/A |
| CAS Number | 2700265-61-6 | N/A |
| Target | Tropomyosin receptor kinase (Trk) | N/A |
| Appearance | Solid powder | N/A |
Essential Safety and Disposal Procedures
The following procedures are based on general best practices for the disposal of potent, non-volatile, solid chemical waste in a laboratory setting. Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator is recommended when handling the solid powder to avoid inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as sharps, biological waste, and non-hazardous trash.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The hazard characteristics (e.g., "Toxic") should also be indicated.
-
-
Spill Management:
-
In the event of a small spill of solid this compound, carefully sweep or wipe up the material with absorbent pads. Avoid creating dust.
-
For liquid spills (this compound in solvent), use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
All spill cleanup materials must be placed in the designated hazardous waste container.
-
Thoroughly decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The decontamination materials should also be disposed of as hazardous waste.
-
-
Final Disposal:
-
Once the waste container is full or is no longer needed, it must be securely sealed.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound, the following diagrams are provided.
By following these procedures and understanding the rationale behind them, laboratory personnel can ensure the safe handling and proper disposal of this compound, contributing to a secure and compliant research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
